Methyl 2-(phenylamino)acetate
Description
The exact mass of the compound Phenylglycine methyl ester is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-anilinoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)7-10-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJUWKPNWWCOPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the physical and chemical properties of Methyl 2-(phenylamino)acetate?
An In-depth Technical Guide to Methyl 2-(phenylamino)acetate
Prepared by: Gemini, Senior Application Scientist
Introduction: Situating this compound in Modern Synthesis
This compound, also known as methyl anilinoacetate or N-phenylglycine methyl ester, is a vital molecular scaffold in the landscape of organic synthesis. While not an end-product itself, its strategic value lies in its role as a versatile intermediate. The molecule incorporates a secondary amine, an aromatic ring, and an ester functional group, providing multiple reaction sites for building more complex molecular architectures. This guide offers a comprehensive overview of its core physical and chemical properties, synthesis, and handling protocols, designed for researchers and professionals in drug discovery and chemical development. Its application is particularly notable in the synthesis of bioactive compounds, including potential anti-inflammatory and analgesic agents, as well as in the development of novel dyes and pigments.[1]
Compound Identification and Core Properties
Precise identification is the cornerstone of any chemical analysis. This compound is cataloged under several identifiers, with its structural and molecular data providing the basis for its physical and chemical behavior.
-
IUPAC Name: methyl 2-anilinoacetate[2]
-
Synonyms: methyl N-phenylglycinate, N-Phenylglycine methyl ester, methyl anilinoacetate[2]
-
CAS Number: 23284-84-6
-
Molecular Formula: C₉H₁₁NO₂[2]
-
Molecular Weight: 165.19 g/mol [2]
-
Chemical Structure:
Summary of Physicochemical Data
The following table summarizes the key quantitative properties of this compound, providing a quick reference for laboratory applications.
| Property | Value | Source |
| Molecular Weight | 165.19 g/mol | PubChem[2] |
| Molecular Formula | C₉H₁₁NO₂ | PubChem[2] |
| Physical Form | Solid | Sigma-Aldrich |
| Polar Surface Area | 38.3 Ų | PubChem[2] |
| InChI Key | SZJUWKPNWWCOPG-UHFFFAOYSA-N | Sigma-Aldrich |
Spectroscopic Profile
Characterization is critical for verifying the identity and purity of a synthesized compound. The following spectral data are characteristic of this compound.
-
¹³C NMR Spectroscopy: The spectrum is available for reference in established databases.[2] Key expected signals would include those for the carbonyl carbon of the ester, the methyl group carbon, the methylene carbon, and distinct signals for the aromatic carbons of the phenyl ring.
-
Mass Spectrometry (MS): GC-MS data are available, providing fragmentation patterns that are crucial for structural confirmation during reaction monitoring or final product analysis.[2] The molecular ion peak [M]+ would be expected at m/z ≈ 165.
-
Infrared (IR) Spectroscopy: The IR spectrum provides functional group information.[2] Key absorptions include the N-H stretch of the secondary amine, C=O stretch of the ester, and C-N and C-O single bond stretches, as well as characteristic peaks for the aromatic ring.
Chemical Properties and Reactivity
The reactivity of this compound is governed by its three primary functional components: the secondary amine, the ester, and the phenyl group. Understanding the interplay of these groups is essential for designing synthetic routes.
Diagram: Reactivity Map
Caption: Key reactive sites on the this compound molecule.
-
Nucleophilicity of the Secondary Amine: The nitrogen atom is a potent nucleophile, making it the primary site for further functionalization. It readily undergoes N-alkylation or N-acylation, allowing for the extension of the molecular chain or the introduction of new functional groups. This reactivity is the cornerstone of its utility as a synthetic intermediate.
-
Ester Group Transformations: The methyl ester can be hydrolyzed under basic (saponification) or acidic conditions to yield the corresponding carboxylic acid, N-phenylglycine. This transformation is often a key step in preparing active pharmaceutical ingredients where a free carboxylic acid is required for biological activity.
-
Aromatic Ring Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts). The -NH- group is an activating, ortho-, para-directing group, which influences the regioselectivity of these reactions.
Experimental Protocol: Synthesis
The most direct and common method for synthesizing this compound is through the nucleophilic substitution of a haloacetate ester with aniline. This protocol is a robust and scalable method for laboratory preparations.
Principle of Synthesis
This procedure relies on the Sₙ2 reaction between aniline, acting as the nucleophile, and methyl 2-bromoacetate, the electrophile. A mild base, such as potassium carbonate, is used as a scavenger for the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product. The choice of a polar aprotic solvent like acetonitrile facilitates the reaction by solvating the cation of the base while not interfering with the nucleophile.
Diagram: Synthesis Workflow
Caption: General workflow for the synthesis and purification of the target compound.
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add aniline (1.0 eq.), potassium carbonate (1.5 eq.), and acetonitrile.
-
Addition of Electrophile: While stirring the mixture at room temperature, add methyl 2-bromoacetate (1.1 eq.) dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours.
-
Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the aniline spot and the appearance of a new product spot indicates progression.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by either recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel to obtain the pure solid product.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and melting point analysis.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical intermediate.
-
Hazard Classification: this compound is classified with the GHS07 pictogram, indicating it can be a health hazard.
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Measures:
-
P264: Wash hands and exposed skin thoroughly after handling.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: The compound should be stored in a tightly sealed container in a dry, dark place at room temperature to prevent degradation.
References
Methyl 2-(phenylamino)acetate: A Comprehensive Technical Guide for Advanced Research
Prepared by a Senior Application Scientist
This guide provides an in-depth technical overview of Methyl 2-(phenylamino)acetate, a versatile building block in modern organic synthesis and medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document elucidates the core chemical properties, synthesis, reactivity, and burgeoning applications of this compound, with a focus on its role as a scaffold for novel therapeutic agents.
Core Compound Identification and Properties
This compound, also known by its synonyms Methyl N-phenylglycinate or Methyl 2-anilinoacetate, is a secondary amine and an ester derivative of the amino acid glycine. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 23284-84-6 | [1] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| IUPAC Name | methyl 2-anilinoacetate | [1] |
| Appearance | Typically a solid | |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, chlorinated solvents) |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a haloacetate ester with aniline. The secondary amine is formed by the displacement of a halide by the primary amine, aniline.
Conceptual Synthesis Workflow
The general transformation involves the N-alkylation of aniline with a methyl haloacetate, such as methyl chloroacetate or methyl bromoacetate, often in the presence of a weak base to neutralize the hydrohalic acid byproduct.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: N-Alkylation of Aniline
This protocol describes a representative method for the synthesis of this compound.
Materials:
-
Aniline (1.0 eq)
-
Methyl bromoacetate (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add aniline and anhydrous acetonitrile.
-
Add potassium carbonate to the stirred solution.
-
Slowly add methyl bromoacetate dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor its progress by Thin Layer Chromatography (TLC).
-
After completion (typically 4-6 hours), cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Chemical Reactivity and Derivatization
The utility of this compound as a synthetic intermediate stems from the reactivity of its secondary amine and ester functionalities. The lone pair of electrons on the nitrogen atom makes it nucleophilic and susceptible to reactions with various electrophiles.
N-Acylation and N-Alkylation Reactions
The secondary amine can be readily acylated or further alkylated, providing a modular approach to a diverse range of derivatives. These transformations are fundamental in constructing libraries of compounds for biological screening.
Caption: Derivatization pathways of this compound.
Experimental Protocol: N-Acetylation
This protocol details the N-acetylation of the phenylamino group.
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add acetic anhydride to the reaction mixture at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the N-acetylated product.
Applications in Drug Discovery and Development
The phenylamino scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. This compound serves as a key starting material for the synthesis of derivatives with therapeutic potential.
Anticancer and Kinase Inhibition
Derivatives of the phenylamino core have demonstrated significant potential as anticancer agents by targeting various protein kinases.
-
MNK2 Inhibition: Phenylaminopyrimidine derivatives have been identified as potent inhibitors of the MAP kinase-interacting kinase 2 (MNK2), which is implicated in tumorigenesis through the phosphorylation of eIF4E.[2] Inhibition of this pathway can lead to reduced expression of anti-apoptotic proteins like Mcl-1 and promote apoptosis in cancer cells.[2]
-
mTOR Inhibition: Certain 2-phenylamino-1,4-naphthoquinone derivatives have been shown to possess antiproliferative activity against cancer cells, with evidence suggesting inhibition of the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism.[3]
-
Anti-Glioblastoma Activity: N-2-(phenylamino)benzamide derivatives have been designed as dual inhibitors of Topoisomerase I (Topo I) and COX-2, showing promise as anti-glioblastoma agents.[4][5] These compounds have been shown to downregulate key signaling molecules such as PGE₂, VEGF, and STAT3 in preclinical models.[5]
Neurodegenerative Diseases
The phenylamino scaffold is also being explored for the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.
-
MAO-B and GSK3β Inhibition: 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[6] Some of these compounds also exhibit inhibitory activity against glycogen synthase kinase 3β (GSK3β), a kinase implicated in the pathology of Alzheimer's disease.[6]
Illustrative Signaling Pathway in Cancer
The following diagram illustrates a simplified signaling pathway that can be targeted by phenylamino-based kinase inhibitors.
Caption: MAPK signaling pathway and the inhibitory action of a phenylamino-based MNK inhibitor.
Conclusion
This compound is a valuable and versatile chemical entity with significant applications in organic synthesis and drug discovery. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse molecular architectures. The demonstrated biological activities of its derivatives, particularly in the areas of oncology and neurodegenerative diseases, underscore the importance of the phenylamino scaffold and position this compound as a key starting material for the development of next-generation therapeutics.
References
- 1. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of Methyl 2-(phenylamino)acetate
An In-depth Technical Guide to the Synthesis of Methyl 2-(phenylamino)acetate from Aniline
This compound, also known as Methyl N-phenylglycinate, is a pivotal intermediate in the landscape of organic synthesis. Its structural motif, featuring a secondary amine linked to an acetate group and an aromatic ring, makes it a versatile building block for a range of high-value compounds. It is particularly crucial in the development of pharmaceuticals, such as anti-inflammatory and analgesic agents, as well as in the creation of dyes and pigments.[1] This guide, intended for researchers and drug development professionals, provides a detailed exploration of its primary synthesis mechanism, offering field-proven insights into protocol optimization and troubleshooting.
Core Synthesis Pathway: The N-Alkylation of Aniline
The most direct and widely employed method for synthesizing this compound is the N-alkylation of aniline. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.
Mechanistic Underpinnings
The core of the reaction involves the nucleophilic attack of the nitrogen atom in aniline on the electrophilic α-carbon of a methyl haloacetate, typically methyl chloroacetate or methyl bromoacetate.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline initiates an attack on the electron-deficient carbon atom bonded to the halogen.
-
Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is forming concurrently as the C-Halogen bond is breaking.
-
Product Formation & Acid Byproduct: The halide ion is displaced as a leaving group, resulting in the formation of a protonated form of the target ester. This intermediate is then deprotonated by a base present in the reaction mixture to yield the final product, this compound.
The presence of a base is non-negotiable in this synthesis. It serves to neutralize the hydrohalic acid (e.g., HCl) generated during the reaction. Without a base, the acid would protonate the starting aniline, forming an anilinium salt. This salt is no longer nucleophilic, which would effectively halt the reaction.
dot digraph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Aniline [label="Aniline\n(Nucleophile)"]; Haloacetate [label="Methyl Chloroacetate\n(Electrophile)"]; Base [label="Base\n(e.g., NaHCO₃)", shape=ellipse, fillcolor="#E8F0FE"]; Reaction [label="Sₙ2 Reaction\n(Solvent: Acetonitrile)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", fillcolor="#CEEAD6"]; Byproduct [label="Salt Byproduct\n(e.g., NaCl + H₂O + CO₂)", shape=ellipse, fillcolor="#FAD2CF"];
// Edges Aniline -> Reaction; Haloacetate -> Reaction; Base -> Reaction [label=" Acid Scavenger"]; Reaction -> Product [label=" Primary Product"]; Reaction -> Byproduct [label=" Neutralization\n Products"]; } ends_dot Caption: Overall workflow for the SN2 synthesis of this compound.
Field-Proven Experimental Protocol
This protocol represents a robust and validated methodology for the laboratory-scale synthesis of this compound.
Materials & Reagents:
-
Aniline
-
Methyl Chloroacetate
-
Sodium Bicarbonate (NaHCO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl Acetate
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aniline (1.0 eq), sodium bicarbonate (2.0 eq), and a catalytic amount of sodium iodide (0.1 eq). Add acetonitrile to form a stirrable slurry. The use of sodium iodide can enhance the reaction rate by in-situ formation of the more reactive iodoacetate (Finkelstein reaction).[3]
-
Addition of Alkylating Agent: Begin stirring the mixture and add methyl chloroacetate (1.2 eq) dropwise via a syringe or dropping funnel over 15-20 minutes. An exothermic reaction may be observed.
-
Reaction Execution: Heat the reaction mixture to 80°C (reflux) and maintain for 12-16 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling the mixture to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer sequentially with water and then brine. This removes any remaining inorganic impurities and water-soluble components.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Data Summary: Key Reaction Parameters
| Parameter | Recommended Value/Reagent | Rationale / Causality |
| Aniline:Haloacetate Ratio | 1 : 1.2 | A slight excess of the alkylating agent ensures complete consumption of the starting aniline. |
| Base | Sodium Bicarbonate (NaHCO₃) | A mild, inexpensive, and effective base that is easily removed during work-up.[3] |
| Solvent | Acetonitrile (CH₃CN) | A polar aprotic solvent that effectively solvates the reactants and facilitates the SN2 mechanism.[3] |
| Catalyst | Sodium Iodide (NaI) | Catalyzes the reaction by converting the chloroacetate to the more reactive iodoacetate in situ.[2] |
| Temperature | 80 °C (Reflux) | Provides sufficient thermal energy to overcome the activation energy barrier, driving the reaction to completion in a reasonable timeframe.[3] |
| Reaction Time | 12-16 hours | Ensures high conversion of the starting materials. Monitor by TLC for optimal timing. |
Troubleshooting and Mechanistic Considerations
Even with a robust protocol, challenges can arise. Understanding potential side reactions is key to effective troubleshooting.
Primary Side Reaction: Dialkylation
The most common side product is the result of dialkylation. The product, this compound, is itself a secondary amine and can act as a nucleophile, reacting with another molecule of methyl chloroacetate.
-
Causality: The nitrogen in the product is still nucleophilic and can compete with the starting aniline for the alkylating agent.
-
Mitigation Strategy: This side reaction can be minimized by altering the stoichiometry. Using a slight excess of aniline relative to the methyl haloacetate ensures the alkylating agent is consumed primarily by the more abundant starting material.
dot digraph "Troubleshooting_Logic" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Start [label="Analysis of Crude Product", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LowYield [label="Low Yield of Desired Product", fillcolor="#FAD2CF"]; Dialkylation [label="Presence of Dialkylated Impurity", fillcolor="#FAD2CF"];
// Potential Causes Cause1 [label="Incomplete Reaction", shape=ellipse]; Cause2 [label="Ineffective Base", shape=ellipse]; Cause3 [label="Excess Alkylating Agent", shape=ellipse];
// Solutions Solution1 [label="Increase Reaction Time/Temp", fillcolor="#CEEAD6"]; Solution2 [label="Verify Base Stoichiometry &\n Reactivity", fillcolor="#CEEAD6"]; Solution3 [label="Use Excess Aniline", fillcolor="#CEEAD6"];
// Edges Start -> LowYield; Start -> Dialkylation; LowYield -> Cause1 [label=" Check TLC"]; LowYield -> Cause2 [label=" Check pH"]; Dialkylation -> Cause3 [label=" Check Stoichiometry"]; Cause1 -> Solution1; Cause2 -> Solution2; Cause3 -> Solution3; } ends_dot Caption: A logical guide for troubleshooting common issues in the synthesis.
Product Characterization
Confirmation of the final product's identity and purity is achieved through standard analytical techniques.
-
¹H NMR: The proton NMR spectrum provides definitive structural information. Expected signals would include a singlet for the methyl ester protons (~3.7 ppm), a singlet or doublet for the methylene protons (~3.9 ppm), and multiplets in the aromatic region (6.6-7.2 ppm) corresponding to the phenyl ring protons. A broad singlet corresponding to the N-H proton would also be present.[4]
-
Mass Spectrometry: Provides the molecular weight of the compound, confirming the addition of the methyl acetate group to the aniline.
-
Infrared (IR) Spectroscopy: Key stretches include the N-H band (around 3400 cm⁻¹) and the strong carbonyl (C=O) stretch of the ester (around 1735 cm⁻¹).
Conclusion
The N-alkylation of aniline with methyl haloacetate is a reliable and scalable method for producing this compound. A thorough understanding of the SN2 mechanism, the critical role of the base, and the potential for dialkylation allows the research scientist to optimize reaction conditions for high yield and purity. This foundational knowledge is essential for leveraging this key intermediate in the synthesis of more complex and valuable molecules for the pharmaceutical and chemical industries.
References
The Solubility Profile of Methyl 2-(phenylamino)acetate in Organic Solvents: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate is a critical physicochemical property that dictates its behavior throughout the entire development lifecycle—from synthesis and purification to formulation and bioavailability.[1][2] Methyl 2-(phenylamino)acetate, a key building block in the synthesis of various pharmaceuticals and other fine chemicals, is no exception.[3] An in-depth understanding of its solubility in a range of organic solvents is paramount for optimizing reaction conditions, designing efficient crystallization processes, and developing stable formulations.
This technical guide provides a comprehensive analysis of the solubility profile of this compound. In the absence of extensive, publicly available quantitative solubility data, this document synthesizes foundational chemical principles with field-proven experimental methodologies. It offers researchers and drug development professionals a robust framework for predicting solubility behavior, detailed protocols for its experimental determination, and insights into the practical application of this critical data.
Theoretical Framework: Predicting Solubility from Molecular Structure
The principle of "like dissolves like" serves as a powerful, albeit qualitative, guide for predicting solubility.[4][5][6][7] This adage is rooted in the nature of intermolecular forces between solute and solvent molecules. The solubility of a substance is determined by the balance of energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.
Molecular Structure of this compound (C₉H₁₁NO₂)
To understand its solubility, we must first analyze the structure of this compound:
-
PubChem CID: 571509
-
Molecular Weight: 165.19 g/mol
-
Key Functional Groups:
-
Phenyl Ring (C₆H₅): A large, non-polar, hydrophobic region.
-
Amine Group (-NH-): A polar group capable of acting as a hydrogen bond donor.
-
Ester Group (-COOCH₃): A polar group with hydrogen bond acceptor sites (the carbonyl and ether oxygens).
-
This amphiphilic nature—possessing both polar and non-polar regions—suggests that this compound will not exhibit extreme solubility behavior but will instead have a nuanced profile across various solvent classes.
The Role of Intermolecular Forces
-
Hydrogen Bonding: The amine group can donate a hydrogen bond, and the ester's oxygen atoms can accept hydrogen bonds. This is a primary driver of solubility in protic solvents like alcohols.[6]
-
Dipole-Dipole Interactions: The polar ester and amine groups create a molecular dipole, allowing for favorable interactions with other polar molecules (e.g., ketones, esters).
-
London Dispersion Forces: These weak forces are present in all molecules and will be the primary mode of interaction between the non-polar phenyl ring and non-polar solvents.
Predicted Solubility in Different Solvent Classes
Based on the molecular structure, we can predict the following solubility behavior:
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong potential for hydrogen bonding between the solvent's hydroxyl group and the solute's amine (donor) and ester (acceptor) groups. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High to Moderate | Favorable dipole-dipole interactions between the polar solvent and the polar functional groups of the solute. Solvents like DMSO and DMF are particularly effective due to their high polarity. |
| Non-Polar | Hexane, Toluene, Benzene | Low to Sparingly Soluble | The polar amine and ester groups cannot form favorable interactions with the non-polar solvent. Solubility will be driven by weaker London dispersion forces involving the phenyl ring.[7] |
Experimental Determination of Thermodynamic Solubility
While theoretical principles provide a valuable starting point, empirical determination is essential for accurate, actionable data. The shake-flask method is universally regarded as the "gold standard" for measuring equilibrium (thermodynamic) solubility due to its reliability and reproducibility.
Causality Behind the Shake-Flask Protocol
The core objective is to create a saturated solution where the dissolved solute is in equilibrium with the excess, undissolved solid. This ensures that the measured concentration represents the absolute solubility limit under the specified conditions. Stirring or shaking for an extended period (typically 24-72 hours) is not merely for mixing; it is to ensure this thermodynamic equilibrium is truly reached. Subsequent phase separation (filtration or centrifugation) is critical to remove all undissolved solid, as any particulate matter would lead to an overestimation of solubility.
Detailed Step-by-Step Experimental Protocol
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or sealed flasks
-
Temperature-controlled orbital shaker or water bath
-
Syringe filters (0.22 µm or 0.45 µm, PTFE for organic solvents)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precisely known volume or mass of the chosen solvent to the vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for at least 24 hours. A longer period (48-72 hours) is recommended to guarantee equilibrium.
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to settle. Carefully draw the supernatant using a syringe and filter it through a chemical-resistant syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.
-
Quantification:
-
Accurately dilute a known volume of the filtered, saturated solution with the same solvent to bring the concentration into the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine its concentration.
-
A calibration curve prepared with standards of known concentration is required for accurate quantification.
-
-
Calculation: Multiply the measured concentration of the diluted sample by the dilution factor to obtain the solubility of this compound in the solvent. The result is typically expressed in units of mg/mL, g/L, or mol/L.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination process.
Caption: Workflow for Thermodynamic Solubility Determination.
Factors Influencing Solubility
Several factors can alter the solubility of this compound. An awareness of these variables is crucial for reproducible results and process control.
-
Temperature: For most solids dissolving in liquid solvents, the dissolution process is endothermic, meaning solubility increases with temperature. This is because the added thermal energy helps overcome the crystal lattice energy of the solute. Therefore, it is highly probable that the solubility of this compound will be significantly higher at elevated temperatures. This property is routinely exploited in crystallization, where a compound is dissolved in a hot solvent and then cooled to induce precipitation of purified crystals.
-
Solvent Polarity: As detailed in Section 1, the polarity of the solvent is a primary determinant of its ability to dissolve a given solute.[7] A solvent that matches the polarity and hydrogen bonding capabilities of the solute will be most effective.
-
Polymorphism: The crystalline form of the solute can impact solubility. Amorphous forms are generally more soluble than their stable crystalline counterparts because less energy is required to break the solid-state interactions.[1] It is essential to characterize the solid form being used in solubility studies.
-
Purity: The presence of impurities in either the solute or the solvent can affect the measured solubility.
Applications in Chemical and Pharmaceutical Development
Solubility data is not an academic exercise; it is a cornerstone of process development and formulation science.
-
Process Chemistry & Synthesis: Selecting an appropriate solvent is critical for achieving optimal reaction rates and yields. The reagents must be sufficiently soluble for the reaction to proceed efficiently.
-
Crystallization & Purification: Solubility data is essential for designing robust crystallization processes. A solvent in which the compound has high solubility at high temperatures but low solubility at low temperatures is an ideal candidate for recrystallization. Conversely, an "anti-solvent" in which the compound is poorly soluble can be added to a solution to induce precipitation.
-
Pharmaceutical Formulation: For the development of liquid dosage forms, the API must be soluble in the chosen vehicle at the target concentration. For solid dosage forms, low aqueous solubility can be a major impediment to drug absorption and bioavailability, making it a critical parameter assessed in pre-formulation studies.[1]
Conclusion
This compound is a molecule of moderate polarity, featuring both hydrogen bond donating and accepting groups as well as a significant non-polar region. This structure predicts a solubility profile that favors polar protic and polar aprotic solvents over non-polar ones. While specific quantitative data remains sparse in public literature, this guide provides the theoretical foundation to predict its behavior and a detailed, authoritative experimental protocol—the shake-flask method—to generate the necessary data in the laboratory. For any scientist or researcher working with this compound, a systematic experimental determination of its solubility is a critical, indispensable step for successful process development, purification, and formulation.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers [mdpi.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Reactivity and Chemical Stability of Methyl 2-(phenylamino)acetate
Introduction: A Molecule of Synthetic Importance
Methyl 2-(phenylamino)acetate, also known as N-phenylglycine methyl ester, is a vital intermediate in the landscape of organic synthesis.[1] With its unique structure combining a secondary aniline, an ester, and an activated methylene group, it serves as a versatile building block for a range of higher-value molecules, including pharmaceuticals and agrochemicals.[1] However, the very features that make it synthetically useful also define its vulnerabilities. Understanding the chemical stability and reactivity of this compound is not merely an academic exercise; it is a prerequisite for its effective use in process development, formulation, and for ensuring the quality and safety of downstream products.
This guide provides a comprehensive analysis of the stability and reactivity of this compound under various conditions. Moving beyond a simple datasheet, we will explore the mechanistic underpinnings of its behavior, offering field-proven insights and robust methodologies for its assessment. The protocols described herein are designed as self-validating systems, providing researchers and drug development professionals with the tools to confidently handle, store, and utilize this important chemical intermediate.
Part 1: Core Physicochemical Properties
A foundational understanding of a molecule's physical characteristics is essential before exploring its chemical behavior. These properties influence its solubility, handling, and storage requirements.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| Synonyms | N-Phenylglycine methyl ester, Methyl anilinoacetate | [2] |
| CAS Number | 23284-84-6 | [3] |
| Molecular Formula | C₉H₁₁NO₂ | [2] |
| Molecular Weight | 165.19 g/mol | [2] |
| Physical Form | Solid | [3] |
| Storage | Keep in a dark place, sealed in dry, room temperature | [3] |
Part 2: Chemical Stability Profile
The stability of this compound is governed by the interplay of its three primary functional groups: the ester, the secondary amine, and the aromatic ring. Forced degradation studies, which intentionally stress the molecule, are critical for identifying likely degradation pathways and developing stability-indicating analytical methods.[4]
Hydrolytic Stability: The Susceptible Ester Linkage
The ester group is the most prominent site for hydrolytic degradation. The reaction is catalyzed by both acid and base, yielding N-phenylglycine and methanol as the primary products.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5]
-
Base-Catalyzed (Saponification) Hydrolysis: Under basic conditions, the ester undergoes saponification via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This process is generally faster and irreversible due to the deprotonation of the resulting carboxylic acid. The rate of hydrolysis for esters is influenced by the electronic nature of the substituents.
The N-phenylamino group, with its nitrogen lone pair, can exert a complex influence on the hydrolysis rate depending on the pH.
References
- 1. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
The Alchemical Heart of Blue: A Technical Guide to the Core Intermediates in Indoxyl and Indigo Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the pivotal intermediates that form the foundation of indoxyl and indigo derivative synthesis. Moving beyond a mere recitation of procedures, this document, intended for the discerning scientific audience, delves into the causality behind experimental choices, offering a field-proven perspective on the synthesis of these vital heterocyclic compounds. The indoxyl scaffold is a privileged structure in numerous natural products and pharmaceuticals, making a comprehensive understanding of its synthetic precursors essential for innovation in drug discovery and materials science.
The Central Role of Indoxyl: A Tautomeric Marvel
Indoxyl, a yellow crystalline solid with a melting point of 85°C, stands as the most crucial intermediate in the synthesis of indigo.[] Its significance lies in its unique tautomeric equilibrium between the more stable keto form (indolin-3-one) and the enol form (3-hydroxyindole).[] This dynamic equilibrium is the wellspring of its reactivity, offering multiple sites for electrophilic and nucleophilic attack and enabling its facile dimerization to the iconic indigo dye. The acidic nature of the C2 protons in the predominant keto tautomer makes it particularly susceptible to condensation and alkylation reactions.[]
The synthesis of indoxyl itself is a critical step and has been the subject of extensive optimization over the years. The most prominent industrial method is the Heumann-Pfleger synthesis, which involves the cyclization of N-phenylglycine.[2][3]
The Heumann-Pfleger Synthesis of Indoxyl from N-Phenylglycine
The Heumann-Pfleger route represents a significant improvement over the original Heumann synthesis by introducing sodium amide (NaNH₂) to the alkali fusion of N-phenylglycine.[2][4] This powerful dehydrating agent drastically reduces the required reaction temperature from approximately 300°C to around 200°C and significantly increases the yield to as high as 90%.[2][5]
Causality of Experimental Choices:
-
Alkali Fusion (NaOH/KOH and NaNH₂): The molten alkali serves a dual purpose. It acts as a strong base to deprotonate the carboxylic acid and the N-H group of N-phenylglycine, facilitating the intramolecular cyclization. The addition of sodium amide, a stronger base and potent dehydrating agent, drives the equilibrium towards the cyclized product by removing water, thus preventing side reactions and lowering the activation energy of the ring-closure step.[4]
-
Anhydrous Conditions: The presence of water would consume the highly reactive sodium amide and hinder the dehydration process, leading to lower yields.
Experimental Protocol: Synthesis of Indoxyl via Heumann-Pfleger Route
-
Preparation of the Fusion Mixture: In a suitable reaction vessel equipped for high-temperature reactions, a mixture of sodium hydroxide, potassium hydroxide, and sodium amide is carefully prepared under an inert atmosphere.
-
Addition of N-Phenylglycine: N-Phenylglycine is cautiously added to the molten alkali mixture at approximately 200°C.
-
Reaction: The reaction is maintained at this temperature for a short period to ensure complete cyclization to the indoxyl salt.[2]
-
Work-up: The resulting indoxyl salt is then carefully quenched and purified. Due to the inherent instability of indoxyl in the presence of air, it is often generated and used in situ for the subsequent synthesis of indigo.
Isatin: The Oxidized Gateway to Indigo and its Derivatives
Isatin (1H-indole-2,3-dione) is another pivotal intermediate, first isolated from the oxidation of indigo.[6] This bright orange-colored crystalline solid serves as a versatile building block for a vast array of heterocyclic compounds and is a key precursor in certain indigo synthesis routes, notably the Baeyer-Emmerling synthesis.[7] The reactivity of isatin is centered around its two carbonyl groups, with the C3 carbonyl being particularly susceptible to nucleophilic attack.[6]
The Sandmeyer Synthesis of Isatin
A classic and reliable method for the laboratory-scale synthesis of isatin is the Sandmeyer reaction.[8] This multi-step process begins with the reaction of aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide, which is then cyclized in the presence of strong acid to yield isatin.[8][9]
Causality of Experimental Choices:
-
Chloral Hydrate and Hydroxylamine: These reagents react with aniline to form an α-oximinoacetanilide intermediate. The oxime group is crucial for the subsequent cyclization.
-
Concentrated Sulfuric Acid: The strong acid protonates the oxime and the amide carbonyl, facilitating an intramolecular electrophilic attack on the aromatic ring to form the five-membered ring of the isatin core.
Experimental Protocol: Laboratory Synthesis of Isatin via Sandmeyer Reaction
-
Formation of Isonitrosoacetanilide: Aniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. The isonitrosoacetanilide precipitates from the reaction mixture.[8]
-
Cyclization: The dried isonitrosoacetanilide is slowly added to pre-warmed concentrated sulfuric acid (60-70°C). The temperature is carefully controlled to prevent sulfonation side reactions.[8]
-
Reaction Completion and Work-up: The reaction mixture is heated briefly to 80°C to ensure complete cyclization. The mixture is then cooled and poured onto crushed ice, causing the isatin to precipitate.[8]
-
Purification: The crude isatin is collected by filtration and can be purified by recrystallization from glacial acetic acid or by dissolving it in aqueous sodium hydroxide and reprecipitating with acid.[8]
N-Phenylglycine: The Aniline-Derived Precursor
N-Phenylglycine is a non-proteinogenic amino acid that serves as the direct precursor to indoxyl in the industrially dominant Heumann-Pfleger synthesis of indigo.[4][10] Its synthesis from readily available starting materials is a key factor in the economic viability of this route.
Synthesis of N-Phenylglycine from Aniline
There are several methods for the synthesis of N-phenylglycine from aniline. A common laboratory preparation involves the reaction of aniline with chloroacetic acid.[10] An industrially significant route utilizes the Strecker synthesis, reacting aniline, formaldehyde, and hydrogen cyanide to form an aminonitrile, which is then hydrolyzed to N-phenylglycine.[4]
Causality of Experimental Choices (Aniline and Chloroacetic Acid Method):
-
Base: A base, such as sodium hydroxide, is used to neutralize the chloroacetic acid and to deprotonate the aniline, increasing its nucleophilicity for the attack on the α-carbon of chloroacetic acid.
-
Reaction Conditions: The reaction is typically carried out in an aqueous medium at elevated temperatures to drive the nucleophilic substitution reaction to completion.
Experimental Protocol: Synthesis of N-Phenylglycine from Aniline and Chloroacetic Acid
-
Neutralization: Chloroacetic acid is neutralized with a stoichiometric amount of sodium hydroxide solution in water.[10]
-
Reaction with Aniline: Aniline is added to the solution of sodium chloroacetate.
-
Heating: The mixture is heated under reflux until the reaction is complete.
-
Isolation: Upon cooling, N-phenylglycine crystallizes from the reaction mixture and can be isolated by filtration.[10]
o-Nitrobenzaldehyde: The Key to the Baeyer-Drewsen Synthesis
o-Nitrobenzaldehyde is a crucial starting material for the Baeyer-Drewsen indigo synthesis, a classic laboratory method for preparing indigo.[4][11] This synthesis is an excellent example of an aldol condensation reaction.[11]
Preparation of o-Nitrobenzaldehyde
o-Nitrobenzaldehyde can be prepared by the oxidation of o-nitrotoluene.[12]
Experimental Protocol: Synthesis of Indigo via Baeyer-Drewsen Reaction
-
Dissolution: o-Nitrobenzaldehyde is dissolved in acetone.[13]
-
Aldol Condensation: An aqueous solution of sodium hydroxide is added dropwise to the acetone solution with vigorous stirring. An aldol condensation occurs between the enolate of acetone and the aldehyde group of o-nitrobenzaldehyde.[11]
-
Cyclization and Dimerization: The initial aldol adduct undergoes a series of intramolecular reactions, including cyclization and dehydration, ultimately leading to the formation of indoxyl. The indoxyl then rapidly dimerizes in the presence of air to form the insoluble indigo precipitate.[14][15]
-
Isolation and Purification: The indigo precipitate is collected by filtration, washed with water and ethanol to remove impurities, and then dried.[13]
Comparative Analysis of Synthetic Routes
| Synthesis Route | Key Intermediate(s) | Starting Material(s) | Typical Yield | Key Advantages | Key Disadvantages |
| Heumann-Pfleger | Indoxyl, N-Phenylglycine | Aniline, Formaldehyde, HCN | Up to 90%[2][5] | High yield, cost-effective starting materials | Use of highly toxic reagents (HCN, NaNH₂), high energy consumption |
| Baeyer-Drewsen | o-Nitrobenzaldehyde | o-Nitrotoluene, Acetone | ~37%[5] | Simple laboratory procedure, mild conditions | Low yield, expensive starting material |
| Sandmeyer (for Isatin) | Isonitrosoacetanilide | Aniline, Chloral Hydrate | >75%[9] | Reliable laboratory method | Multi-step process |
Visualizing the Synthetic Pathways
Heumann-Pfleger Synthesis Workflow
Caption: Workflow for the Heumann-Pfleger synthesis of indigo.
Baeyer-Drewsen Indigo Synthesis Mechanism
Caption: Simplified mechanism of the Baeyer-Drewsen indigo synthesis.
Conclusion
The synthesis of indoxyl and indigo derivatives is a rich field of organic chemistry with a long history of innovation. A thorough understanding of the key intermediates—indoxyl, isatin, N-phenylglycine, and o-nitrobenzaldehyde—is paramount for researchers seeking to develop novel synthetic methodologies or to utilize these scaffolds in drug discovery and materials science. This guide has provided a detailed overview of the synthesis of these crucial building blocks, emphasizing the rationale behind experimental choices and providing practical protocols. By mastering the chemistry of these intermediates, scientists are well-equipped to unlock the full potential of this versatile class of heterocyclic compounds.
References
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Textile Insight: Production of Synthetic Indigo [textileinsight.blogspot.com]
- 5. benchchem.com [benchchem.com]
- 6. N-Phenylglycine [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. mkscienceset.com [mkscienceset.com]
- 11. Baeyer–Drewsen indigo synthesis - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. On the Mechanism of the Baeyer-Drewsen Synthesis of Indigo [article.sapub.org]
- 15. sapub.org [sapub.org]
A Comprehensive Technical Guide to the Synthesis of Methyl 2-(phenylamino)acetate
Introduction: The Significance of Methyl 2-(phenylamino)acetate in Modern Organic Synthesis
This compound, also known as N-phenylglycine methyl ester, is a pivotal intermediate in the synthesis of a wide array of organic molecules.[1] Its structural motif, featuring a secondary amine adjacent to an ester, makes it a versatile building block in the pharmaceutical and agrochemical industries.[1] Notably, it serves as a key precursor for various bioactive compounds, including anti-inflammatory agents and dyes.[1] This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, offering insights into the mechanistic underpinnings, practical experimental protocols, and a comparative analysis of the methodologies for researchers, scientists, and professionals in drug development.
Core Synthetic Strategies: A Mechanistic Overview
The synthesis of this compound can be broadly approached through several strategic disconnections. The most common and industrially relevant methods include direct N-alkylation of aniline with a haloacetate, esterification of N-phenylglycine, and more contemporary cross-coupling methodologies. Each approach presents a unique set of advantages and challenges in terms of substrate scope, reaction conditions, and overall efficiency.
Nucleophilic Substitution: The Direct Approach
The most straightforward and widely employed method for the synthesis of this compound is the direct N-alkylation of aniline with a methyl haloacetate, such as methyl chloroacetate or methyl bromoacetate. This reaction proceeds via a classical SN2 mechanism.
Mechanism: The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbon atom of the methyl haloacetate. This attack displaces the halide ion (Cl- or Br-) as the leaving group. A base is typically added to neutralize the hydrohalic acid byproduct, which would otherwise protonate the aniline starting material, rendering it non-nucleophilic.
Caption: Nucleophilic substitution pathway for this compound synthesis.
Experimental Protocol: Synthesis via Nucleophilic Substitution
A representative procedure for the synthesis of the ethyl ester, which can be adapted for the methyl ester, involves refluxing aniline, ethyl bromoacetate, and sodium acetate in ethanol.[2]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add aniline (0.096 mol), methyl bromoacetate (0.096 mol), and sodium acetate (0.096 mol) in methanol (150 mL).
-
Reaction: The mixture is heated to reflux and maintained at this temperature for four hours. After reflux, the reaction is allowed to stir at room temperature for 18 hours.
-
Workup: The methanol is removed under reduced pressure using a rotary evaporator. The resulting oil is dissolved in a suitable organic solvent like ethyl acetate (200 mL) and washed with water to remove any remaining salts.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by crystallization from a solvent such as hexane.
Esterification of N-Phenylglycine: A Two-Step Approach
An alternative strategy involves the initial synthesis of N-phenylglycine, followed by its esterification to the desired methyl ester. N-phenylglycine can be prepared through the reaction of aniline with chloroacetic acid.[3]
Mechanism: The esterification of the carboxylic acid is typically acid-catalyzed. A strong acid, such as hydrogen chloride or sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
References
Methodological & Application
Protocol for the Synthesis of Methyl 2-(phenylamino)acetate: A Comprehensive Guide
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of Methyl 2-(phenylamino)acetate, a key intermediate in the production of various pharmaceuticals and agrochemicals.[1] The primary synthetic route detailed herein involves the nucleophilic substitution reaction between aniline and methyl chloroacetate. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, robust safety procedures, and methods for purification and characterization to ensure a high-purity final product.
Introduction and Scientific Principle
This compound, also known as methyl N-phenylglycinate, serves as a fundamental building block in organic synthesis.[1][2] Its structure, featuring a secondary amine adjacent to a methyl ester, makes it a versatile precursor for more complex molecules, including anti-inflammatory agents and dyes.
The synthesis is fundamentally a classic bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbon atom bonded to chlorine in methyl chloroacetate. This process displaces the chloride ion. A crucial aspect of this reaction is the concurrent formation of hydrochloric acid (HCl), which would otherwise protonate the starting aniline, rendering it non-nucleophilic. To prevent this, a base is added to the reaction mixture to neutralize the acid as it forms, allowing the reaction to proceed to completion.
Reaction Mechanism Visualization
The diagram below illustrates the SN2 mechanism, where aniline attacks methyl chloroacetate, followed by deprotonation by a base to yield the final product.
Caption: SN2 reaction pathway for the synthesis.
Critical Safety Precautions
This protocol involves hazardous materials. All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Methyl Chloroacetate (CAS: 96-34-4): Highly toxic if inhaled or swallowed, and fatal in contact with skin. It is a flammable liquid and vapor and causes serious eye damage.[3][4][5] Keep away from heat, sparks, and open flames.[3][4][5]
-
Aniline (CAS: 62-53-3): Toxic if swallowed, inhaled, or in contact with skin. It is a suspected carcinogen and may cause damage to organs through prolonged exposure.[6] Handle with extreme care to prevent skin absorption.
-
Acetonitrile (Solvent): Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or inhaled.
An emergency safety shower and eyewash station must be readily accessible. Dispose of all chemical waste according to institutional and local regulations.
Materials, Reagents, and Equipment
Reagents & Consumables
| Reagent/Material | Grade | CAS Number | Supplier Example | Notes |
| Aniline | ≥99.5% | 62-53-3 | Sigma-Aldrich | Freshly distilled if discolored (dark brown) |
| Methyl Chloroacetate | ≥99% | 96-34-4 | Sigma-Aldrich | Corrosive and toxic; handle with care |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | 144-55-8 | Fisher Scientific | Used as the base |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | 75-05-8 | Sigma-Aldrich | Reaction solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | 141-78-6 | VWR | For extraction |
| Saturated Sodium Chloride (Brine) | N/A | N/A | Lab-prepared | For washing during work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | 7757-82-6 | Sigma-Aldrich | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | 7631-86-9 | Sorbent Tech. | For column chromatography (if needed) |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser and heating mantle with a magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Analytical balance
-
TLC plates (Silica gel 60 F₂₅₄)
Step-by-Step Experimental Protocol
This protocol is designed for a ~0.1 mole scale synthesis.
Part 1: Reaction Setup and Execution
-
Flask Preparation: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a dropping funnel. Ensure all glassware is oven-dried to prevent side reactions with water.
-
Reagent Addition:
-
In the flask, combine aniline (9.31 g, 0.1 mol) and sodium bicarbonate (12.6 g, 0.15 mol, 1.5 equiv).
-
Add 100 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension.
-
Causality: Using a 1.5 molar excess of sodium bicarbonate ensures complete neutralization of the HCl generated during the reaction, preventing the protonation of aniline and driving the reaction forward.[7][8] Acetonitrile is chosen as the solvent due to its polarity, which facilitates SN2 reactions, and its appropriate boiling point for reflux.[7]
-
-
Addition of Electrophile:
-
Charge the dropping funnel with methyl chloroacetate (10.85 g, 0.1 mol).
-
Add the methyl chloroacetate dropwise to the stirring aniline suspension over 30 minutes. An initial exotherm may be observed; maintain the temperature below 40°C during the addition.
-
-
Reaction Reflux:
-
Monitoring Progress: The reaction can be monitored by Thin-Layer Chromatography (TLC). Prepare a sample by taking a small aliquot, diluting it with ethyl acetate, and filtering out the solids. Use a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the aniline spot and the appearance of a new, higher Rf product spot indicates reaction progression.[9]
Part 2: Product Work-up and Isolation
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts (sodium bicarbonate and sodium chloride) using a Buchner funnel and wash the filter cake with a small amount of ethyl acetate.
-
Solvent Removal: Combine the filtrate and the washings. Remove the acetonitrile and ethyl acetate using a rotary evaporator.
-
Liquid-Liquid Extraction:
-
Dissolve the resulting oily residue in 200 mL of ethyl acetate.
-
Transfer the solution to a 500 mL separatory funnel and wash it sequentially with 100 mL of water and then 100 mL of saturated brine.[7][10]
-
Causality: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the process of removing water from the organic layer.
-
-
Drying and Concentration:
-
Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate for 15-20 minutes.[7][9]
-
Decant or filter the dried solution to remove the sodium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound as an oil or a low-melting solid.
-
Part 3: Purification and Characterization
-
Purification: While the crude product may be of sufficient purity for some applications, high-purity material can be obtained via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 95:5 hexane:EtOAc).[9][11]
-
Characterization (Self-Validation): The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm: ~7.25 (t, 2H, Ar-H), ~6.80 (t, 1H, Ar-H), ~6.70 (d, 2H, Ar-H), ~4.50 (br s, 1H, N-H), 3.95 (s, 2H, CH₂), 3.75 (s, 3H, OCH₃).
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺: 166.08. The molecular formula is C₉H₁₁NO₂ and the molecular weight is 165.19 g/mol .[2]
-
Experimental Workflow Diagram
The following diagram provides a visual summary of the entire synthesis protocol.
Caption: Step-by-step experimental workflow.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C9H11NO2 | CID 571509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Direct amination of γ-halo-β-ketoesters with anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Laboratory Scale Synthesis of Methyl 2-(phenylamino)acetate hydrochloride
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of Methyl 2-(phenylamino)acetate hydrochloride, a key intermediate in the production of various pharmaceuticals and agrochemicals.[1][2] The protocol details a robust and reproducible method involving the nucleophilic substitution of methyl 2-chloroacetate with aniline, followed by conversion to its hydrochloride salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and thorough characterization of the final product.
Introduction: Significance and Application
This compound, also known as N-phenylglycine methyl ester, and its hydrochloride salt are valuable building blocks in organic synthesis.[3] Their utility stems from the presence of a secondary amine and an ester functional group, allowing for a variety of subsequent chemical transformations. This compound serves as a crucial precursor in the synthesis of more complex molecules with potential biological activities.[2] The hydrochloride salt form often improves the compound's stability and handling characteristics.[1]
Underlying Scientific Principles: A Mechanistic Overview
The synthesis of this compound proceeds via a well-established SN2 (bimolecular nucleophilic substitution) reaction mechanism. In this reaction, the lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic carbon atom of the ester, which is bonded to a chlorine atom.
The nucleophilicity of aniline is somewhat diminished due to the delocalization of the nitrogen's lone pair into the aromatic ring.[4] However, under appropriate reaction conditions, the substitution reaction proceeds efficiently. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The subsequent treatment with hydrochloric acid protonates the basic nitrogen atom of the product to form the stable hydrochloride salt.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed methodology for the synthesis of this compound hydrochloride.
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| Aniline | Reagent Grade, ≥99.5% | Sigma-Aldrich |
| Methyl 2-chloroacetate | Reagent Grade, 99% | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Fisher Scientific |
| Diethyl Ether | Anhydrous, ≥99.7% | VWR |
| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker |
| Magnetic Stirrer with Hotplate | IKA | |
| Round-bottom flask (250 mL) | Kimble | |
| Reflux Condenser | Ace Glass | |
| Separatory Funnel (250 mL) | Pyrex | |
| Rotary Evaporator | Büchi | |
| Glass Funnel and Filter Paper | Whatman |
Synthesis Workflow
Figure 1: Experimental workflow for the synthesis of this compound hydrochloride.
Detailed Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve aniline (9.3 g, 0.1 mol) and sodium bicarbonate (10.6 g, 0.126 mol) in 100 mL of diethyl ether.
-
Nucleophilic Substitution: While stirring the mixture, slowly add methyl 2-chloroacetate (10.9 g, 0.1 mol) dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic salts (sodium bicarbonate and sodium chloride). Transfer the filtrate to a separatory funnel and wash it with water (2 x 50 mL) and then with brine (50 mL).
-
Salt Formation: Dry the organic layer over anhydrous sodium sulfate, filter, and transfer the solution to a clean flask. Cool the solution in an ice bath and slowly add a solution of concentrated hydrochloric acid in diethyl ether (prepared by carefully adding concentrated HCl to anhydrous diethyl ether) dropwise with constant stirring until no further precipitation is observed.
-
Isolation and Drying: Collect the precipitated white solid by vacuum filtration and wash it with a small amount of cold diethyl ether. Dry the product under vacuum to obtain this compound hydrochloride.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₉H₁₂ClNO₂[3] |
| Molecular Weight | 201.65 g/mol [3] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 188-192 °C |
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic peaks corresponding to the aromatic protons of the phenyl group, the methylene protons of the acetate group, and the methyl protons of the ester.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H bond of the secondary amine, the C=O bond of the ester, and the C-N and C-O bonds.
Logical Flow of Synthesis and Characterization
Figure 2: Logical relationship between synthesis and characterization steps.
Safety Precautions
-
Aniline: Toxic and readily absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methyl 2-chloroacetate: Corrosive and a lachrymator. Handle with care in a fume hood.
-
Hydrochloric Acid: Highly corrosive. Handle with extreme care, wearing appropriate PPE.
-
Diethyl Ether: Highly flammable. Ensure there are no open flames or ignition sources in the vicinity.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the laboratory-scale synthesis of this compound hydrochloride. The detailed steps, coupled with the mechanistic explanation and characterization guidelines, offer a comprehensive resource for researchers in the fields of organic synthesis and drug development. Adherence to the safety precautions is paramount for the successful and safe execution of this synthesis.
References
Industrial scale production methods for Methyl 2-(phenylamino)acetate.
An Application Guide to the Industrial Production of Methyl 2-(phenylamino)acetate
Abstract: This document provides a comprehensive technical guide for the industrial-scale synthesis of this compound, a key intermediate in the pharmaceutical and fine chemical industries.[1][2] It offers a comparative analysis of primary manufacturing routes, detailed operational protocols, and critical insights into process optimization, safety, and quality control. This guide is intended for researchers, chemical engineers, and drug development professionals involved in scaling up the production of this vital compound.
Introduction: Significance of this compound
This compound, also known as N-phenylglycine methyl ester, is a crucial building block in organic synthesis. Its structural motif is found in numerous active pharmaceutical ingredients (APIs), particularly those with analgesic and anti-inflammatory properties.[1][2] The compound's versatility also extends to the synthesis of dyes and other specialized organic molecules.[2] Consequently, robust and economically viable methods for its large-scale production are of significant industrial importance. This guide delineates the prevalent manufacturing strategies, moving from classical, cost-effective methods to modern, high-selectivity catalytic systems.
Chapter 1: Comparative Analysis of Industrial Synthesis Routes
The selection of a synthesis route on an industrial scale is a multi-faceted decision, balancing cost, efficiency, safety, and environmental impact. Three primary pathways dominate the production landscape for this compound.
Route 1: N-Alkylation of Aniline with Methyl Chloroacetate
This is arguably the most direct and traditionally employed method for industrial production. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nitrogen atom of aniline attacks the electrophilic carbon of methyl chloroacetate.
Mechanism: The primary amine of aniline acts as a nucleophile, displacing the chloride ion from methyl chloroacetate. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the aniline starting material and drive the reaction to completion.
Industrial Considerations:
-
Base Selection: Inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are preferred on an industrial scale due to their low cost and ease of handling. Amine bases could also be used but add complexity to purification.
-
Side Reactions: The primary side reaction is dialkylation, where the product, this compound, reacts with another molecule of methyl chloroacetate. This is controlled by using an excess of aniline relative to the alkylating agent.
-
Solvent: Solvents such as toluene, xylenes, or even an excess of aniline can be used. The choice depends on the reaction temperature, downstream processing, and cost.
Route 2: Fischer Esterification of N-Phenylglycine
This route is viable when N-phenylglycine is an economically advantageous starting material. N-Phenylglycine itself can be produced on a large scale via methods like the Strecker reaction from aniline, formaldehyde, and hydrogen cyanide.[3] The esterification is a classic acid-catalyzed equilibrium reaction.
Mechanism: In the presence of a strong acid catalyst (typically sulfuric acid or p-toluenesulfonic acid), the carbonyl oxygen of N-phenylglycine is protonated, increasing its electrophilicity. Methanol then attacks the carbonyl carbon, and after a series of proton transfers, a molecule of water is eliminated to yield the methyl ester.
Industrial Considerations:
-
Water Removal: As an equilibrium process, the removal of water is critical to achieving high conversion. Industrially, this is often accomplished by using a solvent (like toluene) that forms an azeotrope with water, allowing for its removal via a Dean-Stark apparatus, or by using a large excess of methanol.[4]
-
Catalyst: Concentrated sulfuric acid is a common and inexpensive catalyst.[4][5][6]
-
Racemization: If a specific stereoisomer of N-phenylglycine is used, the acidic and thermal conditions of the reaction can lead to racemization.[4]
Route 3: Modern Catalytic C-N Coupling Reactions
For applications demanding high purity and functional group tolerance, modern palladium- or copper-catalyzed cross-coupling reactions represent a powerful, albeit often more expensive, alternative.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples an amine (aniline) with an aryl halide or triflate.[7][8][9] For this specific synthesis, it would involve coupling aniline with methyl bromoacetate. This method is renowned for its broad substrate scope and high yields under relatively mild conditions.[7][10] However, the cost of the palladium catalyst and specialized phosphine ligands can be a significant factor on an industrial scale.[10]
-
Ullmann Condensation: A copper-catalyzed alternative to the Buchwald-Hartwig reaction, the Ullmann condensation can couple an amine with an aryl halide.[11][12] Modern variations using ligands like N,N-dimethylglycine allow the reaction to proceed at lower temperatures than the harsh conditions traditionally required.[13][14][15] This can be a more cost-effective catalytic approach compared to palladium-based systems.
Quantitative Comparison of Synthesis Routes
| Parameter | Route 1: N-Alkylation | Route 2: Esterification | Route 3: Catalytic Coupling (Buchwald-Hartwig) |
| Starting Materials | Aniline, Methyl Chloroacetate | N-Phenylglycine, Methanol | Aniline, Methyl Bromoacetate |
| Typical Yield | 75-85% | 85-95% | >90% |
| Catalyst | None (Base required) | Strong Acid (e.g., H₂SO₄) | Palladium complex + Ligand |
| Operating Temp. | 60-110 °C | 65-120 °C (Reflux) | 80-120 °C |
| Key Advantages | Low material cost, simple process | High atom economy, high yield | High selectivity, mild conditions, broad scope[7] |
| Key Disadvantages | Potential for dialkylation, corrosive HCl byproduct | Equilibrium limited (requires water removal) | High catalyst/ligand cost, metal contamination risk |
| Industrial Use Case | Bulk/Commodity Production | When N-phenylglycine is available/cheaper | High-Value Products (e.g., Pharma) |
Chapter 2: Process Workflow and Key Methodologies
A successful industrial campaign requires robust, repeatable, and scalable protocols. Below are detailed methodologies for the two most common industrial routes.
Overall Production Workflow
The general workflow for producing this compound involves several key stages, from raw material handling to final product packaging.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. N-Phenylglycine - Wikipedia [en.wikipedia.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CN101631764A - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]
- 14. N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: 2-Acetyl-6-methoxynaphthalene as a Key Intermediate for the Synthesis of Naproxen, a Potent Anti-inflammatory Agent
Abstract
This guide provides a detailed technical overview of 2-acetyl-6-methoxynaphthalene, a critical intermediate in the pharmaceutical synthesis of (S)-Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] We present a robust, multi-step synthetic protocol, starting from the Friedel-Crafts acylation of 2-methoxynaphthalene to yield the key intermediate, followed by a Willgerodt-Kindler reaction and subsequent transformations to produce racemic Naproxen.[3][4] Furthermore, this document outlines the pivotal mechanism of action by which Naproxen exerts its therapeutic effects—the inhibition of cyclooxygenase (COX) enzymes.[5][6] This application note is designed for researchers, chemists, and drug development professionals, offering field-proven protocols, mechanistic insights, and characterization data to support the synthesis and understanding of this important analgesic and anti-inflammatory agent.
Part 1: Synthesis of Racemic Naproxen
The synthesis of Naproxen from commercially available starting materials is a classic endeavor in pharmaceutical process chemistry. The pathway detailed here leverages 2-acetyl-6-methoxynaphthalene as the central intermediate, formed in a reliable and scalable manner. The overall strategy involves building the propionic acid side chain onto the naphthalene core.
Principle of the Synthesis
The synthesis is conceptually divided into three main stages:
-
Friedel-Crafts Acylation: This initial step introduces an acetyl group onto the 2-methoxynaphthalene ring system to form the key intermediate, 2-acetyl-6-methoxynaphthalene. The reaction uses acetyl chloride and a Lewis acid catalyst, such as aluminum chloride, in a suitable solvent like nitrobenzene.[3][7] The regioselectivity of this reaction is crucial for the final product yield.[8]
-
Willgerodt-Kindler Reaction: This powerful transformation converts the aryl ketone functionality of 2-acetyl-6-methoxynaphthalene into a thioamide.[9][10] The reaction is typically performed using elemental sulfur and an amine, such as morpholine.[11] This step effectively moves the carbonyl carbon to the terminal position of the side chain, preparing it for conversion to a carboxylic acid.
-
Hydrolysis: The final stage involves the hydrolysis of the resulting thioamide to the corresponding carboxylic acid, yielding racemic Naproxen. This is typically achieved under basic conditions followed by acidification.
It is important to note that this route produces a racemic mixture of Naproxen. For therapeutic use, the biologically active (S)-enantiomer must be isolated, which is typically achieved through chiral resolution or by employing asymmetric synthesis strategies, such as catalytic asymmetric hydrogenation, which are beyond the scope of this particular protocol but are well-documented in the literature.[4][12]
Experimental Protocols
Protocol 1: Synthesis of 2-Acetyl-6-methoxynaphthalene (Intermediate)
-
Materials: 2-Methoxynaphthalene, Anhydrous Aluminum Chloride (AlCl₃), Acetyl Chloride, Nitrobenzene (dry), Methanol, Hydrochloric Acid (HCl).
-
Procedure:
-
In a three-necked flask equipped with a stirrer and dropping funnel, dissolve anhydrous AlCl₃ in dry nitrobenzene under an inert atmosphere.
-
Cool the solution to approximately 5 °C using an ice bath.
-
Add finely ground 2-methoxynaphthalene to the stirred solution.
-
Add redistilled acetyl chloride dropwise over 15-20 minutes, ensuring the internal temperature is maintained between 10-15 °C.[7]
-
After the addition is complete, continue stirring in the ice bath for 2 hours.
-
Allow the reaction mixture to stand at room temperature for at least 12 hours to ensure completion.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complex.
-
Separate the organic layer (nitrobenzene) and wash it sequentially with water, sodium bicarbonate solution, and brine.
-
Remove the nitrobenzene solvent via steam distillation.
-
The crude solid product is then purified by recrystallization from methanol to yield white, crystalline 2-acetyl-6-methoxynaphthalene.[3]
-
Protocol 2: Synthesis of Racemic Naproxen via Willgerodt-Kindler Reaction
-
Materials: 2-Acetyl-6-methoxynaphthalene, Morpholine, Elemental Sulfur, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl).
-
Procedure:
-
In a round-bottomed flask fitted with a reflux condenser, combine 2-acetyl-6-methoxynaphthalene, morpholine, and powdered sulfur.
-
Heat the mixture to reflux for approximately 2-3 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The intermediate thioamide often crystallizes out and can be collected by filtration.
-
Add the crude thioamide to an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux to hydrolyze the thioamide to the sodium salt of Naproxen.
-
After cooling, filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated HCl until precipitation of the carboxylic acid is complete.
-
Collect the solid product, racemic Naproxen, by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.
-
Synthetic Workflow Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Acetyl-6-methoxynaphthalene | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. JPS5951234A - Preparation of 2-acetyl-6-methoxynaphthalene - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 10. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. Catalytic asymmetric hydrogenation to produce Naproxen by using novel biquinoline biphosphine ligands [xb.gzhu.edu.cn]
Troubleshooting & Optimization
Common side reactions in the synthesis of Methyl 2-(phenylamino)acetate and how to avoid them.
My technical support center is shaping up well. I've gathered significant information on the primary side reactions: N,N-dialkylation, C-alkylation, and ester hydrolysis. I also have initial information on how to control these side reactions, including adjusting stoichiometry, temperature, and choice of base. Additionally, I've found some details on workup procedures.
However, to create a truly comprehensive and authoritative guide, I need to strengthen a few areas. Specifically, I need more detailed, citable protocols for the synthesis, including specific quantities, reaction times, and temperatures that are proven to favor the desired mono-alkylation. I also need more in-depth information on the analytical techniques used to identify and quantify the side products, including characteristic NMR peaks or GC retention times. Finally, I want to find more specific information on the formation of the dimeric impurity, 1,4-diphenylpiperazine-2,5-dione, as this is a less common but important side product to address.
Therefore, I will refine my search strategy to focus on these specific areas to ensure the final guide is as practical and scientifically robust as possible. After these targeted searches, I should have all the necessary information to construct the final response without needing further searches.## Technical Support Center: Synthesis of Methyl 2-(phenylamino)acetate
Welcome to the technical support center for the synthesis of this compound (also known as Methyl N-phenylglycinate). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet nuanced N-alkylation reaction. Here, we address frequently encountered challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.
This section is dedicated to addressing the most prevalent problems encountered during the synthesis of this compound, primarily through the reaction of aniline with a methyl haloacetate (e.g., methyl chloroacetate or methyl bromoacetate) in the presence of a base.
FAQ 1: Low Yield of this compound
Question: I am getting a low yield of my desired product, this compound. What are the likely causes and how can I improve it?
Answer: A low yield in this synthesis is a common issue and can often be attributed to several factors, primarily the formation of side products and incomplete reaction. Let's break down the potential culprits and the strategies to mitigate them.
1. Over-alkylation (N,N-Dialkylation): The most significant side reaction is the formation of the tertiary amine, Methyl 2-(methyl(phenyl)amino)acetate. The mono-alkylated product, this compound, can be more nucleophilic than the starting aniline, leading to a second alkylation.
-
Causality: The lone pair on the nitrogen of the mono-alkylated product is readily available to attack another molecule of the methyl haloacetate.
-
Avoidance Strategies:
-
Stoichiometry Control: Employing an excess of aniline relative to the methyl haloacetate can statistically favor the mono-alkylation. A molar ratio of 2:1 to 3:1 (aniline:methyl haloacetate) is a good starting point.[1]
-
Slow Addition of Alkylating Agent: Adding the methyl haloacetate dropwise to the reaction mixture containing aniline and the base can help maintain a low concentration of the alkylating agent, thus reducing the likelihood of a second alkylation.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of the second alkylation, which may have a higher activation energy.[2]
-
2. C-Alkylation: Under certain conditions, particularly at elevated temperatures, alkylation can occur on the aromatic ring of aniline, typically at the ortho and para positions.[3]
-
Causality: This is a form of electrophilic aromatic substitution, which becomes more competitive at higher temperatures.
-
Avoidance Strategies:
-
Temperature Control: Maintain a moderate reaction temperature. For the reaction with methyl chloroacetate and a mild base like sodium carbonate, a temperature range of 60-80°C is often sufficient.
-
3. Hydrolysis of the Ester: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid (N-phenylglycine) if water is present, especially under basic or acidic conditions during the reaction or workup.[4][5]
-
Causality: The ester is susceptible to nucleophilic attack by hydroxide ions (in basic conditions) or acid-catalyzed hydrolysis.
-
Avoidance Strategies:
-
Anhydrous Conditions: Ensure that your solvent and reagents are dry.
-
Careful Workup: When quenching the reaction or performing extractions, avoid prolonged exposure to strong acids or bases. If a basic wash is necessary, use a mild base like sodium bicarbonate and perform the wash quickly, preferably at a low temperature.[6][7]
-
4. Formation of 1,4-diphenylpiperazine-2,5-dione: This dimeric side product can form from the self-condensation of two molecules of N-phenylglycine (or its ester).
-
Causality: This is more likely to occur if the reaction is run at high temperatures for an extended period, or during the synthesis of the free acid, N-phenylglycine.
-
Avoidance Strategies:
-
Moderate Reaction Conditions: Avoid excessive heating and prolonged reaction times.
-
Prompt Workup: Once the reaction is complete, proceed with the workup without undue delay.
-
Workflow for Optimizing Yield:
Caption: Troubleshooting workflow for low yield.
FAQ 2: Presence of Impurities in the Final Product
Question: My final product is contaminated with impurities, even after purification. How can I identify and eliminate them?
Answer: Identifying the nature of the impurity is the first step towards eliminating it. The most common impurities are unreacted starting materials and the side products discussed above.
Table 1: Common Impurities and their Identification
| Impurity | Identification by 1H NMR | Identification by GC-MS |
| Aniline (Starting Material) | Characteristic aromatic signals, broad NH2 peak. | Will have a shorter retention time and a mass of 93. |
| Methyl chloroacetate (Starting Material) | Singlet around 4.1 ppm (CH2) and 3.8 ppm (CH3). | Will have a short retention time. |
| Methyl 2-(methyl(phenyl)amino)acetate (N,N-dialkylated product) | Absence of N-H proton. Singlet for N-CH3 around 3.0-3.2 ppm. | Will have a longer retention time than the desired product and a mass of 179. |
| N-phenylglycine (Hydrolysis product) | Absence of methyl ester singlet. Broad carboxylic acid proton peak (>10 ppm). | May not be volatile enough for GC-MS without derivatization. |
| 1,4-diphenylpiperazine-2,5-dione (Dimer) | Complex aromatic signals. Two distinct singlets for the non-equivalent CH2 protons. | Higher mass peak corresponding to the dimer. |
Purification Strategies:
-
Column Chromatography: This is the most effective method for separating the desired product from the various side products. A silica gel column with a gradient elution starting from a non-polar solvent system (e.g., hexane/ethyl acetate) is typically effective.[8]
-
Acid-Base Extraction: This can be used to remove unreacted aniline and the hydrolysis product, N-phenylglycine.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with a dilute acid (e.g., 1M HCl) to protonate and remove the basic aniline into the aqueous layer.
-
Wash with a dilute base (e.g., saturated sodium bicarbonate solution) to deprotonate and remove the acidic N-phenylglycine into the aqueous layer.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
-
Recrystallization: If the product is a solid and of sufficient purity after extraction, recrystallization from a suitable solvent system can be an effective final purification step.
Diagram of Purification Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Methyl N-phenylglycinate synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Optimizing reaction yield for the synthesis of Methyl 2-(phenylamino)acetate.
An authoritative guide for researchers, scientists, and drug development professionals on optimizing the synthesis of Methyl 2-(phenylamino)acetate. This technical support center provides in-depth troubleshooting guides and FAQs in a direct question-and-answer format to address common experimental challenges.
Technical Support Center: Synthesis of this compound
As a key intermediate in the synthesis of various pharmaceuticals and other high-value organic compounds, the efficient production of this compound is of significant interest.[1] This guide addresses common issues encountered during its synthesis via the N-alkylation of aniline, providing expert insights and validated protocols to help researchers optimize reaction yields and product purity.
Core Synthesis Pathway: N-Alkylation of Aniline
The most prevalent and direct method for synthesizing this compound is the nucleophilic substitution (SN2) reaction between aniline and a methyl 2-haloacetate, such as methyl 2-bromoacetate or methyl 2-chloroacetate. The reaction requires a base to neutralize the hydrohalic acid (HBr or HCl) formed as a byproduct.
Caption: General reaction scheme for N-alkylation of aniline.
The mechanism involves the lone pair of electrons on the aniline nitrogen acting as a nucleophile, attacking the electrophilic carbon atom adjacent to the halogen. The choice of haloacetate, base, solvent, and reaction temperature are all critical parameters that influence the reaction's success.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yield is a common problem that can often be traced to several factors. A systematic approach to troubleshooting is essential.
-
Incomplete Reaction: The reaction may not have reached completion. N-alkylation of anilines can be slower than expected, especially with less reactive chloroacetates.
-
Ineffective Base: The base is crucial for neutralizing the acid byproduct. If the acid is not neutralized, it will protonate the aniline, rendering it non-nucleophilic and halting the reaction.
-
Solution: Ensure you are using at least one equivalent of a suitable base. Mild inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often effective and are easily removed during work-up.[3] Ensure the base is finely powdered to maximize its surface area.
-
-
Side Reaction - Over-alkylation: The product, this compound, is also a secondary amine and can be more nucleophilic than aniline. It can react with a second molecule of methyl 2-haloacetate to form an undesired dialkylated byproduct.
-
Solution: Use a slight excess of aniline relative to the methyl 2-haloacetate (e.g., 1.1 to 1.2 equivalents of aniline). This stoichiometrically favors the formation of the mono-alkylated product.
-
-
Presence of Water: Water can hydrolyze the ester group of the reactant or product, leading to the formation of the corresponding carboxylic acids.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried.[2] While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture from the air from interfering.
-
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing multiple spots on my TLC plate. How do I identify them?
A "messy" TLC plate is indicative of a complex reaction mixture. The likely components are:
-
Starting Materials: Aniline and methyl 2-bromoacetate. Aniline is UV-active.
-
Desired Product: this compound. This will be a new spot, typically with an Rf value between that of the polar aniline and the less polar haloacetate.
-
Over-alkylation Product: Methyl 2-(N-(methoxycarbonylmethyl)-N-phenylamino)acetate. This dialkylated product is generally less polar than the desired product and will have a higher Rf value.
-
Hydrolysis Product: 2-(phenylamino)acetic acid. This is a carboxylic acid and is highly polar. It will likely have a very low Rf value or remain on the baseline.
Q3: What are the optimal reaction conditions (solvent, base, temperature)?
Optimizing conditions is key to maximizing yield and minimizing side reactions.
| Parameter | Recommended Choice(s) | Rationale |
| Alkylating Agent | Methyl 2-bromoacetate | More reactive than methyl 2-chloroacetate (Br⁻ is a better leaving group than Cl⁻), allowing for milder reaction conditions. |
| Solvent | Acetonitrile (MeCN), Acetone | Polar aprotic solvents are ideal for SN2 reactions. They solvate the cation of the base without strongly solvating the nucleophile (aniline). |
| Base | Potassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃) | Mild, inexpensive, and non-nucleophilic bases that effectively neutralize the acid byproduct. They are easily removed by an aqueous wash. |
| Temperature | 50 °C to Reflux | The optimal temperature depends on the reactivity of the haloacetate. Start at a lower temperature and increase if the reaction is slow. Monitor for byproduct formation at higher temperatures.[3] |
| Stoichiometry | 1.1 eq. Aniline, 1.0 eq. Haloacetate, 1.5 eq. Base | A slight excess of aniline minimizes over-alkylation. An excess of base ensures complete acid neutralization. |
Q4: What is the most effective method for purifying this compound?
Purification involves two main stages: the work-up and chromatographic separation.
-
Aqueous Work-up: After the reaction is complete (as determined by TLC), the mixture is cooled, and the solid base is filtered off or the reaction is quenched with water. The product is extracted into an organic solvent like ethyl acetate or diethyl ether. The organic layer is then washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess aniline, followed by a saturated NaHCO₃ solution to remove any acidic byproducts, and finally with brine to remove residual water.[3][4] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[5]
-
Silica Gel Column Chromatography: This is the most reliable method for obtaining a highly pure product.[3] The crude material obtained after the work-up is concentrated and loaded onto a silica gel column. The product is then eluted using a solvent system of increasing polarity, typically a mixture of hexanes and ethyl acetate. Fractions are collected and analyzed by TLC to identify those containing the pure product.
Validated Experimental Protocols
Protocol 1: Synthesis of this compound
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (1.5 eq.).
-
Reagents: Add anhydrous acetonitrile as the solvent, followed by aniline (1.1 eq.). Stir the suspension.
-
Addition: Add methyl 2-bromoacetate (1.0 eq.) dropwise to the stirred solution at room temperature.[5]
-
Reaction: Heat the reaction mixture to a gentle reflux (around 80°C).
-
Monitoring: Monitor the reaction progress by TLC every hour. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the solids and wash them with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
Protocol 2: Thin-Layer Chromatography (TLC) Monitoring
-
Plate: Use silica gel 60 F254 plates.
-
Eluent: A starting point for the mobile phase is 20% ethyl acetate in hexanes. Adjust as needed.
-
Spotting: On the baseline of the TLC plate, spot the starting aniline (co-spot), the reaction mixture, and the starting methyl 2-bromoacetate.
-
Development: Place the plate in a chamber with the eluent and allow it to develop until the solvent front is near the top.
-
Visualization: Visualize the plate under a UV lamp (254 nm). The disappearance of the aniline spot and the appearance of a new major product spot indicate the reaction is progressing.
Caption: Experimental workflow for the synthesis and purification.
References
Technical Support Guide: Synthesis and Purification of Methyl 2-(phenylamino)acetate
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, chemists, and drug development professionals involved in the synthesis of Methyl 2-(phenylamino)acetate. We address common challenges related to byproduct formation, impurity identification, and effective purification strategies to ensure high-purity final compounds.
Section 1: Understanding the Synthesis and Byproduct Formation
This section addresses the fundamental chemistry of the synthesis and the origins of common impurities.
Q1: What is the typical synthetic route for this compound and what is the underlying mechanism?
This compound is commonly synthesized via a nucleophilic substitution reaction. The most standard laboratory-scale approach involves the N-alkylation of aniline with a methyl haloacetate, typically methyl bromoacetate or methyl chloroacetate, in the presence of a weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).
The reaction proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism.[1] The nitrogen atom of the aniline acts as the nucleophile, attacking the electrophilic α-carbon of the methyl haloacetate and displacing the halide leaving group. The base is crucial for neutralizing the hydrohalic acid (HBr or HCl) formed during the reaction, which would otherwise protonate the aniline, rendering it non-nucleophilic.
Caption: S_N2 synthesis of this compound.
Q2: What are the primary byproducts in this synthesis and why do they form?
Understanding the potential side reactions is critical for troubleshooting and purification. The main impurities arise from the reactivity of the starting materials and the product itself.
-
Di-alkylation Product (Methyl 2-((2-methoxy-2-oxoethyl)(phenyl)amino)acetate): This is the most common and often most difficult-to-remove byproduct. The product, this compound, is a secondary amine and remains nucleophilic. It can compete with the starting aniline to react with another molecule of methyl bromoacetate. This over-alkylation is favored if there is a high local concentration of the alkylating agent or if the reaction is run for an extended period.[1]
-
Unreacted Starting Materials: Incomplete reactions will leave residual aniline and methyl bromoacetate. Aniline can be particularly problematic as its basicity and similar polarity to the product can complicate purification.
-
Hydrolysis Products: If significant water is present in the reaction medium, either the starting ester (methyl bromoacetate) or the product ester can undergo hydrolysis to form the corresponding carboxylic acids (bromoacetic acid and 2-(phenylamino)acetic acid, respectively). This is more likely if a strong base like NaOH is used or if the reaction is worked up under harsh aqueous conditions.
Caption: Primary reaction pathways and byproduct formation.
Section 2: Troubleshooting Guide - Impurity Identification
Effective purification begins with accurate identification of the impurities present in the crude product.
Q3: My crude product is a dark oil or a solid with a low/broad melting point. What are the likely causes?
A pure sample of this compound should be a solid at room temperature.[2] An oily or low-melting crude product strongly indicates the presence of significant impurities.
-
Dark Color: Often due to oxidation of residual aniline.
-
Oily Consistency: Can be caused by a mixture of the solid product with liquid unreacted starting materials or the di-alkylation byproduct, which is often an oil. This creates a eutectic mixture, depressing the melting point.
-
Low/Broad Melting Point: This is a classic indicator of impurity. The presence of multiple components disrupts the crystal lattice of the pure product, causing it to melt over a wide range and at a lower temperature than the literature value.
Q4: How can I use ¹H NMR spectroscopy to identify the product and key byproducts?
¹H NMR is the most powerful tool for assessing the composition of your crude product. By comparing the integrations of key peaks, you can estimate the relative ratios of the components.
Table 1: Diagnostic ¹H NMR Chemical Shifts (CDCl₃, 300-400 MHz)
| Compound | Proton Signal | Approx. Chemical Shift (δ, ppm) | Multiplicity | Key Differentiating Feature |
| This compound (Product) | -OCH₃ (Ester) | ~3.75 | Singlet (s) | Single ester methyl peak. |
| -CH₂ - | ~3.90 | Singlet (s) | Methylene protons adjacent to N and C=O. | |
| -NH - | ~4.20 | Broad Singlet (br s) | Exchangeable proton, integration may vary. | |
| Aromatic H | ~6.60 - 7.30 | Multiplet (m) | Standard aromatic region signals. | |
| Di-alkylation Byproduct | -OCH₃ (Ester) | ~3.70 | Singlet (s), 6H | Integration is double (two ester groups). |
| -CH₂ - | ~4.10 | Singlet (s), 4H | Methylene protons shifted downfield. | |
| Aromatic H | ~6.80 - 7.40 | Multiplet (m) | Aromatic pattern may be slightly different. | |
| Aniline (Starting Material) | -NH₂ | ~3.70 | Broad Singlet (br s) | Exchangeable protons. |
| Aromatic H | ~6.70 - 7.20 | Multiplet (m) | Characteristic aromatic pattern. | |
| Methyl Bromoacetate (Starting Material) | -OCH₃ (Ester) | ~3.80 | Singlet (s) | |
| -CH₂ - | ~3.85 | Singlet (s) |
Causality: The di-alkylation byproduct lacks an N-H proton, so its corresponding peak will be absent. Furthermore, the presence of two identical ester and methylene groups will be clearly visible in the integration values of their respective peaks.
Q5: What other analytical techniques are recommended for purity assessment?
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the complexity of the crude mixture. A common eluent system is a mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 v/v).[3][4] The product is more polar than aniline but typically less polar than the di-alkylation byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile components like unreacted starting materials and confirming the mass of the product and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.
Section 3: Purification Protocols and Best Practices
Once impurities are identified, an appropriate purification strategy can be implemented.
Q6: What is the recommended aqueous workup procedure before undertaking chromatography or recrystallization?
A proper liquid-liquid extraction (workup) is essential to remove the majority of unreacted starting materials and water-soluble impurities. This significantly reduces the burden on subsequent purification steps.
-
Dilute the reaction mixture: After the reaction is complete, cool it to room temperature and dilute with an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acid (e.g., 1 M HCl). This step protonates the basic unreacted aniline, converting it to an ammonium salt that is soluble in the aqueous layer.[5]
-
Base Wash: Wash the organic layer with a weak base solution (e.g., saturated aqueous NaHCO₃). This neutralizes any remaining acid from the previous step and removes any acidic byproducts, such as hydrolyzed carboxylic acids.[6]
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.[6]
-
Dry and Concentrate: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[3][7]
Q7: How do I choose between Recrystallization and Column Chromatography for final purification?
-
Column Chromatography is the most versatile method, capable of separating compounds with close polarities, such as the desired product and the di-alkylation byproduct. It is the preferred method when the crude product is an oil or contains multiple impurities.[3][4][7]
-
Recrystallization is an ideal and highly efficient technique if the crude product is a solid and contains relatively minor amounts of impurities.[8] It is often used as a final polishing step after chromatography to obtain material of very high purity. The key is finding a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.[5]
Caption: General purification workflow decision tree.
Experimental Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for purifying the crude product, especially when significant amounts of the di-alkylation byproduct are present.
-
Prepare the Column: Pack a glass chromatography column with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 95:5 Hexanes:Ethyl Acetate). The amount of silica should be 50-100 times the weight of the crude product.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the prepared column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). Unreacted starting materials and less polar impurities will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexanes:Ethyl Acetate). This is crucial for separating the product from the more polar di-alkylation byproduct.[3][7]
-
Monitor Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Experimental Protocol 2: Purification by Recrystallization
This method is effective for purifying a crude product that is already substantially pure and solid.
-
Solvent Selection: Test solubility in various solvents. Ideal single solvents are those in which the compound is poorly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol). A common two-solvent system is ethyl acetate/hexanes, where the product is soluble in ethyl acetate and insoluble in hexanes.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent (or the "good" solvent like ethyl acetate) dropwise with swirling and heating until the solid just dissolves.[8] This ensures maximum recovery.
-
Induce Crystallization:
-
Single Solvent: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.
-
Two-Solvent: While the solution is hot, add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate, then allow to cool slowly.[5]
-
-
Complete Crystallization: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[8]
-
Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash and Dry: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities. Dry the crystals under vacuum to remove all traces of solvent.
Table 2: Typical Purification Outcomes
| Purification Stage | Typical Purity | Physical State | Notes |
| Crude Product (Post-Workup) | 70-90% | Oil or low-melting solid | Composition is highly dependent on reaction conditions. |
| After Column Chromatography | >95% | Off-white solid | Effective at removing the di-alkylation byproduct. |
| After Recrystallization | >99% | White crystalline solid | Yields high-purity material, ideal for analytical standards. |
Section 4: Frequently Asked Questions (FAQs)
Q8: What is a typical yield and purity for this synthesis after purification? Yields are highly dependent on the specific reaction conditions (base, solvent, temperature, reaction time). However, after a successful reaction and purification by column chromatography, yields in the range of 60-80% are commonly reported for similar N-alkylation reactions. Purity should be >95% as determined by NMR or HPLC.[2]
Q9: My product seems to be degrading on the silica gel column (streaking on TLC, low recovery). What can I do? The secondary amine in the product can sometimes interact strongly with the acidic silica gel, leading to degradation or poor recovery. To mitigate this, you can:
-
Neutralize the Silica: Add 1% triethylamine (Et₃N) to your eluent. This deactivates the acidic sites on the silica gel, allowing the product to elute more cleanly.
-
Use a Different Stationary Phase: Consider using neutral alumina instead of silica gel for the chromatography.
Q10: Can I use a stronger base, like sodium hydroxide (NaOH), to speed up the reaction? Using a strong base like NaOH is generally not recommended. It can significantly promote the hydrolysis of both the starting ester and the product ester, leading to a complex mixture of carboxylic acids and reducing the overall yield of the desired product. A mild, non-nucleophilic inorganic base like K₂CO₃ or NaHCO₃ provides the best balance of reactivity and selectivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound | 23284-84-6 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. youtube.com [youtube.com]
Technical Support Center: A-Z Guide to Preventing Over-Alkylation in Aniline Reactions
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with selectivity in the N-alkylation of anilines. Over-alkylation is a persistent issue that can drastically reduce the yield of the desired mono-alkylated product, leading to complex purification challenges and wasted material.[1] This resource provides in-depth troubleshooting advice, explains the fundamental chemical principles, and offers validated protocols to gain control over your reaction outcomes.
Part 1: Troubleshooting Guide - Common Scenarios & Immediate Solutions
This section addresses the most frequent problems encountered during aniline alkylation in a direct question-and-answer format.
Q1: My reaction is producing a significant amount of the N,N-dialkylated aniline byproduct. How can I improve selectivity for the mono-N-alkylated product?
This is the most common issue. The root cause is that the mono-alkylated aniline product is often more nucleophilic and less sterically hindered than the starting aniline, making it more reactive towards further alkylation.[1][2] Here are the key parameters to investigate and optimize:
-
Unfavorable Stoichiometry: The molar ratio of your alkylating agent to aniline may be too high. By increasing the concentration of aniline relative to the alkylating agent, you increase the statistical probability of the agent reacting with the more abundant starting material.[1][2]
-
Solution: Use a significant excess of aniline (3 to 10 equivalents). While this requires removal of the excess aniline later, it is often the simplest and most effective first step to improving selectivity.
-
-
High Reaction Temperature: Elevated temperatures increase reaction rates indiscriminately, often accelerating the second alkylation more than the first.
-
Inappropriate Solvent: The polarity of the solvent can influence the relative nucleophilicity of the primary and secondary amines.
-
Solution: Screen different solvents. Less polar solvents can sometimes help reduce the rate of the second alkylation step.[1]
-
-
Highly Reactive Alkylating Agent: More reactive alkylating agents (e.g., methyl iodide, benzyl bromide) are more likely to lead to multiple substitutions.[1][4]
Q2: My reaction is very slow, and when I increase the temperature to speed it up, I get a complex mixture of over-alkylated and C-alkylated products. What should I do?
This scenario indicates a conflict between the activation energy required for the desired reaction and the activation energies for undesired side reactions.
-
Cause of C-Alkylation: At higher temperatures, particularly with certain catalysts like zeolites, the alkyl group can add to the aromatic ring instead of the nitrogen atom.[4][5]
-
Solution - Catalyst Selection: Instead of relying solely on thermal energy, employ a catalyst that selectively promotes N-alkylation. For instance, reductive amination using a catalyst like Palladium on carbon (Pd/C) with an aldehyde or ketone is a highly selective method for mono-N-alkylation that avoids harsh alkylating agents.[6][7] This method proceeds under mild conditions, often at room temperature, minimizing side reactions.[6]
Q3: I am trying to synthesize a tertiary amine (N,N-dialkylaniline) but my reaction stalls at the secondary amine (N-alkylaniline). How can I drive the reaction to completion?
This is the reverse of the usual problem but can occur with bulky alkylating agents or electron-withdrawing groups on the aniline.
-
Cause: Steric hindrance from the first alkyl group may be preventing the second alkylation. Alternatively, the mono-alkylated product may be electronically deactivated.
-
Solution:
-
Increase Stoichiometry: Use an excess of the alkylating agent (2.5 equivalents or more).[1]
-
Increase Temperature: Carefully raise the reaction temperature to overcome the higher activation energy for the second alkylation.
-
Use a More Reactive Alkylating Agent: Switch to a more potent agent (e.g., from an alkyl bromide to an alkyl iodide).
-
Choose a Stronger Base: Ensure the base used is strong enough to deprotonate the resulting secondary ammonium salt, regenerating the nucleophilic secondary amine.
-
Part 2: Scientific Principles & FAQs
Understanding the "why" behind these troubleshooting steps is crucial for rational experimental design.
FAQ 1: Why is aniline so prone to over-alkylation in the first place?
The tendency for over-alkylation is rooted in electronic effects. When the first alkyl group is added to the nitrogen atom of aniline, it acts as an electron-donating group. This donation of electron density increases the nucleophilicity of the nitrogen atom in the mono-alkylated product (a secondary amine) compared to the starting aniline (a primary amine).[2] This more nucleophilic secondary amine then competes more effectively for the alkylating agent, leading to the formation of the tertiary amine.[1][2]
Reaction Pathway: The Over-Alkylation Problem
The following diagram illustrates the competitive reaction pathways. The mono-alkylated product (N-alkylaniline) is often more reactive than the starting aniline, leading to the undesired N,N-dialkylaniline.
Caption: Competing pathways in aniline N-alkylation.
FAQ 2: What are the most robust strategies for ensuring selective mono-alkylation?
Beyond stoichiometric and temperature control, two powerful strategies offer superior selectivity: Reductive Amination and the use of Protecting Groups.
-
Reductive Amination: This is one of the most effective and widely used methods for controlled mono-N-alkylation.[7][8] It involves two steps that can often be done in one pot:
-
Imine Formation: Aniline reacts with an aldehyde or ketone to form an imine intermediate. An amine can only form an imine once.[9]
-
Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond, yielding the mono-alkylated amine.[9] This approach completely avoids the use of alkyl halides and the problem of the product being more reactive than the starting material.[9]
-
-
Protecting Group Strategy: This classic method involves temporarily "deactivating" the aniline nitrogen to prevent any alkylation, allowing other reactions to occur if needed, or simply to control the subsequent alkylation step.
-
Protection (Acylation): The amine is first acylated (e.g., with acetic anhydride) to form an amide (acetanilide). The lone pair on the nitrogen is now delocalized into the adjacent carbonyl group, making it significantly less nucleophilic and preventing alkylation.[4][10]
-
Alkylation: The amide can then be alkylated under specific conditions (this step is often omitted if mono-alkylation of the original aniline is the sole goal, and protection is used to prevent side reactions during other transformations).
-
Deprotection: The protecting group is removed by hydrolysis to reveal the desired mono-alkylated amine.
-
Part 3: Experimental Protocols & Data
Table 1: Influence of Key Parameters on N-Alkylation Selectivity
This table summarizes the expected outcomes when adjusting common reaction variables.
| Parameter | Condition to Favor Mono-alkylation | Condition to Favor Poly-alkylation | Rationale |
| Stoichiometry | Large excess of aniline (e.g., Aniline:RX > 3:1) | Excess of alkylating agent (RX) | Increases the probability of the alkylating agent encountering an unreacted aniline molecule.[1] |
| Temperature | Lower temperature | Higher temperature | The activation energy for the second alkylation is often higher; lower temperatures favor the initial reaction.[3][4] |
| Alkylating Agent | Less reactive agents (alcohols, R-Cl) or aldehydes/ketones via reductive amination. | More reactive agents (R-I, R-Br, R-OTs) | Reduces the indiscriminate reactivity that leads to multiple additions.[1][4] |
| Catalyst | Heterogeneous catalysts (e.g., Pd/C for reductive amination), certain zeolites.[2][11] | N/A | Catalysts can offer steric or electronic control that favors the formation of the mono-alkylated product.[2] |
Protocol 1: Selective Mono-N-Alkylation via One-Pot Reductive Amination
This protocol provides a reliable method for synthesizing N-benzylaniline from aniline and benzaldehyde, adapted from established procedures.[6] It is broadly applicable to various anilines and aldehydes.
Materials:
-
Aniline (1.0 mmol, 93 mg)
-
Benzaldehyde (1.0 mmol, 106 mg)
-
10% Palladium on Carbon (Pd/C) (0.1 equiv)
-
Ammonium formate (HCOONH₄) (5.0 mmol, 315 mg)
-
2-Propanol/Water solvent mixture (10:1, v/v)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 mmol) and benzaldehyde (1.0 mmol).
-
Add the 2-Propanol/Water solvent (e.g., 11 mL). Stir until all reagents are dissolved.
-
Add ammonium formate (5.0 mmol) to the solution.
-
Carefully add 10% Pd/C (0.1 equiv) to the reaction mixture.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethyl acetate or methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude product can be purified by column chromatography on silica gel if necessary, though this procedure often yields a very clean product.
Workflow: The Protecting Group Strategy
This workflow diagram illustrates the logic of using a protecting group to control reactivity.
Caption: Acylation-deprotection workflow for aniline reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchportal.unamur.be [researchportal.unamur.be]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
Technical Support Center: Improving the Selectivity of N-Alkylation of Anilines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the selective N-alkylation of anilines. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of this crucial transformation. As Senior Application Scientists, we have synthesized peer-reviewed data and field-proven insights to address the specific challenges you may encounter.
Troubleshooting Guide: Overcoming Common Selectivity Issues
This section addresses the most frequent problems encountered during the N-alkylation of anilines, offering causal explanations and actionable solutions.
Problem 1: Poor Selectivity - Significant Formation of N,N-Dialkylated Product
Q: My reaction is producing a significant amount of the N,N-dialkylated aniline byproduct. How can I improve the selectivity for the desired mono-N-alkylated product?
A: This is the most common issue in aniline N-alkylation. Over-alkylation occurs because the mono-N-alkylated product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[1][2] Here are several parameters to investigate to enhance mono-selectivity:
-
Stoichiometric Control: The molar ratio of aniline to the alkylating agent is critical. Using a large excess of aniline increases the statistical probability of the alkylating agent reacting with the more abundant primary amine.[1][2] Conversely, an excess of the alkylating agent will drive the reaction towards di-alkylation.[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., via syringe pump) maintains its low concentration throughout the reaction, reducing the rate of the second alkylation.[3]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by disfavoring the second, often faster, alkylation step.[1][2]
-
Choice of Alkylating Agent: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) are more prone to causing over-alkylation.[2] If possible, consider using less reactive agents like alkyl chlorides or employing alternative strategies such as the "Borrowing Hydrogen" method with alcohols.[2]
-
Catalyst Selection: Certain catalysts can sterically or electronically favor mono-alkylation. Heterogeneous catalysts like zeolites can offer shape selectivity, preventing the bulkier dialkylated product from forming within their pores.[2][4]
Problem 2: Competing C-Alkylation
Q: I am observing ring alkylation (C-alkylation) in addition to the desired N-alkylation. How can I suppress this side reaction?
A: C-alkylation is a competing electrophilic aromatic substitution reaction. Its prevalence is highly dependent on the reaction conditions and the electronic nature of the aniline.
-
Temperature Control: N-alkylation is generally favored at lower temperatures (typically 250-350°C in gas-phase reactions over zeolites), while C-alkylation becomes more prominent at higher temperatures (>350°C).[4] For liquid-phase reactions, keeping the temperature as low as feasible to achieve a reasonable rate for N-alkylation is recommended.
-
Solvent Choice: The solvent can play a crucial role in directing selectivity. A recent study demonstrated that for the alkylation of anilines with ortho-quinone methides, a nonpolar solvent like toluene favored N-alkylation, whereas a polar protic solvent like hexafluoroisopropanol (HFIP) promoted para-C-alkylation.[5] This highlights the importance of solvent screening.
-
Catalyst System: The nature of the catalyst can dictate the reaction pathway. Lewis acidic catalysts might promote Friedel-Crafts-type C-alkylation, especially at elevated temperatures. Switching to a different catalytic system, for instance, one designed for borrowing hydrogen or reductive amination, can often eliminate C-alkylation.
Problem 3: Low or No Conversion
Q: My N-alkylation reaction is giving a very low yield or is not proceeding at all. What are the possible causes and how can I improve it?
A: Low conversion can stem from several factors, ranging from reagent reactivity to suboptimal conditions.[1][6]
-
Reactivity of Starting Materials:
-
Aniline: Anilines bearing strong electron-withdrawing groups (e.g., nitro groups) are significantly less nucleophilic and react more slowly.[1][7] More forcing conditions, such as stronger bases and higher temperatures, are often required.[7]
-
Alkylating Agent: Reactivity follows the trend: Alkyl Iodides > Bromides > Chlorides. If using a less reactive agent like an alkyl chloride, you may need to increase the temperature or use a catalyst.[1]
-
-
Inappropriate Reaction Conditions:
-
Base: The base may be too weak to sufficiently deprotonate the aniline or neutralize the acid generated (in the case of alkyl halides). For weakly nucleophilic anilines, strong bases like K₂CO₃, t-BuOK, or NaH are often necessary.[7]
-
Temperature: The reaction may simply be too slow at the current temperature. A systematic, gradual increase in temperature while monitoring for byproduct formation is a logical step.[1][6]
-
Solvent: The solvent must be appropriate for the chosen reaction type. Polar aprotic solvents (DMF, DMSO, Acetonitrile) are often preferred for SN2-type alkylations with alkyl halides as they can stabilize charged intermediates.[7] For catalytic methods using alcohols, non-polar solvents like toluene or xylene are frequently used.[8]
-
-
Catalyst Issues (for catalytic reactions):
-
Inactivity/Poisoning: The catalyst may be inactive or poisoned by impurities in the reagents or solvent.[6] Ensure high-purity starting materials and handle catalysts under the recommended atmosphere. Some catalysts may require an activation step.[6]
-
Product Inhibition: The N-alkylaniline product can sometimes coordinate to the metal center of the catalyst and inhibit its activity.[1]
-
Frequently Asked Questions (FAQs)
This section provides answers to common conceptual and practical questions regarding the N-alkylation of anilines.
Q1: What are the main strategies for achieving selective mono-N-alkylation?
A1: Besides the troubleshooting points above, two modern methodologies are renowned for their high selectivity:
-
Reductive Amination: This is a powerful, two-step, one-pot process. The aniline first condenses with an aldehyde or ketone to form an imine intermediate. This imine is then reduced in situ to the desired N-alkylaniline.[1] This method inherently avoids over-alkylation because the secondary amine product is not prone to forming another imine under the reaction conditions. Common reducing agents include sodium triacetoxyborohydride or catalytic hydrogenation (e.g., Pd/C with H₂ or a hydrogen donor like ammonium formate).[9][10]
-
Borrowing Hydrogen (or Hydrogen Autotransfer): This elegant, atom-economical strategy uses alcohols as the alkylating agents, with water as the only byproduct.[2][11] A transition metal catalyst (e.g., based on Ru, Ir, Ni, Mn) temporarily "borrows" hydrogen from the alcohol to form a metal-hydride and an aldehyde.[8][11][12] The aldehyde then forms an imine with the aniline, which is subsequently reduced by the metal-hydride to yield the N-alkylaniline and regenerate the catalyst.[11]
Q2: How does the choice of base and solvent affect the reaction?
A2: The base and solvent are intrinsically linked and their choice is critical for success.
-
Base: The primary role of the base in reactions with alkyl halides is to neutralize the HX acid formed. In "borrowing hydrogen" reactions, a base is often required to facilitate the initial dehydrogenation of the alcohol. The base strength must be matched to the aniline's acidity (pKa). Weakly basic anilines require stronger bases (e.g., t-BuOK, NaH).[7]
-
Solvent: The solvent must dissolve the reactants and be stable at the required temperature. For SN2 reactions, polar aprotic solvents (DMF, DMSO) are effective.[7] For many catalytic "borrowing hydrogen" reactions, higher-boiling non-polar solvents like toluene or xylene are preferred.[8] It's crucial to use dry solvents, as water can interfere with many catalytic cycles and bases like NaH.[1]
Q3: How can I effectively purify my N-alkylaniline product from unreacted aniline and over-alkylation byproducts?
A3: Purification can be challenging due to similar polarities.
-
Column Chromatography: This is the most common laboratory method. Careful selection of the eluent system is required to resolve the starting material, mono-alkylated, and di-alkylated products.
-
Acid/Base Extraction: This can be used to remove unreacted aniline. By washing the organic layer with a dilute acid (e.g., 1M HCl), the more basic aniline will be protonated and move to the aqueous phase. The less basic N-alkylaniline may remain in the organic layer, although its basicity should be considered.
-
Derivatization: For difficult separations between the mono- (secondary amine) and di-alkylated (tertiary amine) products, a chemical separation is possible. For example, the secondary amine can react with phthalic anhydride to form a high-boiling phthalic acid derivative, while the unreactive tertiary amine can be distilled or extracted away.[3]
Data & Protocols
Table 1: Comparative Summary of N-Alkylation Strategies
| Strategy | Alkylating Agent | Typical Catalyst | Key Advantages | Common Challenges | Selectivity |
| Direct Alkylation | Alkyl Halides (R-X) | None or Phase Transfer | Simple setup, well-established | Over-alkylation, hazardous reagents, salt waste | Moderate |
| Reductive Amination | Aldehydes/Ketones | Pd/C, Ru-complexes, etc. | Excellent mono-selectivity, mild conditions | Requires specific carbonyl precursors | Excellent |
| Borrowing Hydrogen | Alcohols (R-OH) | Ru, Ir, Ni, Mn complexes | High atom economy, green (water byproduct) | Requires catalyst, higher temperatures | High to Excellent |
| Alkylation with Amines | Primary Amines | Pd/C | High atom economy (ammonia byproduct) | Requires catalyst, specific conditions | High |
Experimental Protocols
Protocol 1: Reductive Amination using Pd/C and Ammonium Formate [6][9][13]
This protocol describes the one-pot mono-N-alkylation of aniline with an aldehyde.
-
Reactant Preparation: In a round-bottom flask, dissolve aniline (1.0 mmol) and the desired aldehyde (1.0 mmol) in a 10:1 mixture of 2-propanol and water (5 mL).
-
Catalyst & H₂ Donor Addition: To the stirred solution, add 10% Palladium on carbon (Pd/C) (0.1 eq.) and ammonium formate (5.0 eq.).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS (typically complete within 30-60 minutes).
-
Work-up: Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed "Borrowing Hydrogen" Alkylation with an Alcohol [8]
This protocol outlines the selective mono-alkylation using a Ni-based catalyst.
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon), add NiBr₂ (10 mol%), 1,10-phenanthroline ligand (20 mol%), and potassium tert-butoxide (t-BuOK) (1.0 eq.).
-
Reagent Addition: Add aniline (0.25 mmol), the desired primary alcohol (1.0 mmol), and dry toluene (2.0 mL).
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 130°C for 48 hours with vigorous stirring.
-
Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-alkylaniline product.
Visualized Workflows & Mechanisms
Diagram 1: Troubleshooting Logic for Poor Mono-Selectivity
Caption: Decision tree for troubleshooting poor mono-alkylation selectivity.
Diagram 2: The "Borrowing Hydrogen" Catalytic Cycle
Caption: Mechanism of N-alkylation via the Borrowing Hydrogen strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Optimizing Aniline Alkylation
Welcome to the Technical Support Center for Catalyst Selection in Aniline Alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of N-alkylation of anilines. Our goal is to provide you with in-depth, field-proven insights to optimize your experimental outcomes, troubleshoot common challenges, and make informed decisions in catalyst selection.
The N-alkylation of anilines is a cornerstone of synthetic chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and overall success. This guide is structured to address the practical challenges you may encounter, moving beyond simple protocols to explain the underlying principles that govern these transformations.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that frequently arise during aniline alkylation experiments. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions grounded in chemical principles.
Q1: My reaction is suffering from low yield. What are the likely causes and how can I improve it?
Low yields in aniline N-alkylation can be a significant roadblock. The root causes often lie in the reactivity of your starting materials, suboptimal reaction conditions, or issues with the catalytic system itself.[3][4]
Potential Causes & Solutions:
-
Poor Reactivity of Starting Materials:
-
Aniline Reactivity: Anilines bearing strong electron-withdrawing groups (e.g., nitro groups) exhibit reduced nucleophilicity, leading to sluggish reactions.[5] Conversely, electron-donating groups can enhance reactivity.
-
Alkylating Agent Reactivity: The nature of the alkylating agent is critical. Alkyl halides' reactivity follows the order I > Br > Cl. When using alcohols, primary alcohols are generally more reactive than secondary alcohols.[6]
-
Solution: For less reactive anilines, consider more forcing conditions such as higher temperatures or the use of a more active catalyst. For less reactive alkylating agents, increasing the reaction time or temperature may be necessary.[3]
-
-
Inappropriate Reaction Conditions:
-
Temperature: Many N-alkylation reactions require elevated temperatures to proceed at a reasonable rate.[5] However, excessively high temperatures can lead to byproduct formation or catalyst degradation.
-
Solvent: The solvent plays a crucial role in reactant solubility and can influence reaction rates. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective choices.[5]
-
Base: For reactions involving alkyl halides or the "borrowing hydrogen" mechanism with alcohols, a base is often required. The strength of the base must be sufficient to deprotonate the aniline or facilitate the catalytic cycle. Common bases include K₂CO₃, t-BuOK, or NaH.[5]
-
Solution: Systematically screen reaction temperatures, starting from a moderate temperature (e.g., 80 °C) and gradually increasing it while monitoring the reaction progress by TLC or GC.[3] Experiment with different solvents to find an optimal balance of solubility and reactivity.[5] Select a base with an appropriate pKa for the specific reaction.
-
-
Catalyst Inactivity or Deactivation:
-
Catalyst Choice: The chosen catalyst may not be suitable for the specific transformation.
-
Deactivation: Heterogeneous catalysts can deactivate due to coking (the deposition of carbonaceous residues on the catalyst surface), while homogeneous catalysts may decompose at high temperatures.[7][8]
-
Solution: If using a catalytic method, screen a variety of catalysts known to be effective for N-alkylation.[3] For heterogeneous catalysts, regeneration procedures (e.g., calcination) may be possible. For homogeneous catalysts, ensure the reaction temperature does not exceed the catalyst's stability limit.[9]
-
Q2: I'm observing significant over-alkylation, leading to the formation of N,N-dialkylated aniline. How can I enhance selectivity for the mono-alkylated product?
Over-alkylation is a common challenge because the mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[3][10]
Potential Causes & Solutions:
-
Stoichiometry: An inappropriate molar ratio of the alkylating agent to aniline can favor dialkylation.
-
Solution: Employing a large excess of aniline relative to the alkylating agent can statistically favor mono-alkylation.[3] A starting point could be a 3:1 to 5:1 ratio of aniline to alkylating agent.
-
-
Reaction Conditions:
-
Temperature: Higher reaction temperatures can sometimes favor over-alkylation.
-
Solution: Lowering the reaction temperature may decrease the rate of the second alkylation more significantly than the first, thus improving selectivity for the mono-alkylated product.[10]
-
-
Catalyst Selection:
-
Solution: Opt for catalysts known for high mono-alkylation selectivity. Shape-selective catalysts like zeolites can sterically hinder the formation of the bulkier dialkylated product within their pores.[10][11] Certain heterogeneous catalysts, such as palladium on carbon (Pd/C), have also demonstrated good selectivity.[12]
-
-
Choice of Alkylating Agent:
-
Solution: Highly reactive alkylating agents like methyl iodide can exacerbate over-alkylation. If the synthetic route allows, switching to a less reactive alkylating agent, such as an alcohol in conjunction with a "borrowing hydrogen" catalyst, can provide better control.[10]
-
Q3: My catalyst appears to be deactivating over time. What are the common deactivation mechanisms and how can I mitigate them?
Catalyst deactivation leads to a decrease in reaction rate and overall conversion. The primary causes depend on the type of catalyst and reaction conditions.
Potential Causes & Solutions:
-
Coking (for Heterogeneous Catalysts): At elevated temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface, blocking active sites.[7][8]
-
Solution: Lowering the reaction temperature or pressure can reduce the rate of coke formation. Periodic regeneration of the catalyst by controlled oxidation (burning off the coke) can restore activity.
-
-
Poisoning: Certain functional groups or impurities in the starting materials or solvent can strongly adsorb to the catalyst's active sites, rendering them inactive. Sulfur and certain nitrogen compounds are common poisons for metal catalysts.
-
Solution: Ensure the purity of all reactants and solvents. Pre-treating the feedstock to remove potential poisons may be necessary in some cases.
-
-
Leaching (for Supported Catalysts): The active metal component of a supported heterogeneous catalyst can dissolve into the reaction medium, leading to a loss of activity and potential contamination of the product.[13]
-
Solution: Choose a robust catalyst support and reaction conditions that minimize metal leaching. After the reaction, analyzing the product mixture for traces of the leached metal can help diagnose this issue.
-
-
Thermal Degradation (for Homogeneous Catalysts): Homogeneous catalysts, particularly organometallic complexes, can decompose at high temperatures.[9]
-
Solution: Operate within the recommended temperature range for the specific catalyst. If high temperatures are required, select a more thermally stable catalyst.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of catalyst selection and reaction optimization for aniline alkylation.
Q1: What are the main types of catalysts used for aniline alkylation, and how do I choose between them?
The two main categories are homogeneous and heterogeneous catalysts.
-
Homogeneous Catalysts: These are soluble in the reaction medium and are typically single-site catalysts, which can lead to high activity and selectivity.[13] Examples include complexes of ruthenium, iridium, and manganese used in "borrowing hydrogen" catalysis.[14][15][16]
-
Heterogeneous Catalysts: These exist in a different phase from the reactants, usually as a solid in a liquid or gas phase reaction.[17] This category includes metal nanoparticles supported on materials like carbon, alumina, or zeolites.[2][18]
-
Advantages: Easy to separate from the reaction mixture (e.g., by filtration), which simplifies product purification and allows for catalyst recycling. They are also generally more robust at higher temperatures.[9][13]
-
Disadvantages: May have lower selectivity due to a variety of active sites on the surface, and can be prone to deactivation by coking or poisoning.[9]
-
Decision Tree for Catalyst Selection:
References
- 1. benchchem.com [benchchem.com]
- 2. N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ethz.ch [ethz.ch]
- 10. benchchem.com [benchchem.com]
- 11. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. eolss.net [eolss.net]
- 14. benchchem.com [benchchem.com]
- 15. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Development of new supported catalysts for the continuous alkylation of amines with alcohols | Mokhov | Fine Chemical Technologies [finechem-mirea.ru]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of Methyl 2-(phenylamino)acetate via ¹H NMR Spectroscopy
Executive Summary
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-(phenylamino)acetate, a key intermediate in organic and medicinal chemistry.[1] We move beyond a rudimentary peak assignment to offer a comparative framework, contrasting the subject molecule with structural analogues—aniline and methyl acetate—to provide a causal understanding of chemical shift variations. This document furnishes a detailed, field-tested experimental protocol for sample preparation and spectral acquisition, designed to ensure data integrity and reproducibility. The core of this guide is a comprehensive interpretation of the expected spectrum, including predicted chemical shifts, integration values, and spin-spin coupling patterns. Advanced considerations, such as the characteristic behavior of the amine (N-H) proton and the utility of D₂O exchange experiments, are discussed to empower researchers in achieving unambiguous structural confirmation.
Introduction: The Analytical Challenge
This compound (also known as N-Phenylglycine methyl ester) serves as a versatile building block in the synthesis of a wide range of organic compounds.[1][2] Its structure, comprising a secondary amine, an aromatic ring, and a methyl ester, presents a classic case for structural elucidation by ¹H NMR spectroscopy. Accurate confirmation of its identity is paramount to ensure the integrity of subsequent synthetic steps and the purity of final products.
This guide is designed for researchers and drug development professionals who rely on NMR not just for routine confirmation but as a tool for deeper molecular insight. We will dissect the ¹H NMR spectrum, explaining the electronic and structural origins of each signal. By comparing the spectrum to simpler, related molecules, we will build a logical and authoritative case for the complete structural assignment of this compound.
Theoretical Framework: Key ¹H NMR Principles in Action
A ¹H NMR spectrum provides four critical pieces of information for structure elucidation: the number of signals, their chemical shift, their integration, and their multiplicity (splitting pattern).[3]
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of the protons. Electron-withdrawing groups (like carbonyls or aromatic rings) deshield nearby protons, shifting their signals downfield (to a higher δ value), while electron-donating groups cause an upfield shift.[4][5]
-
Integration: The area under each signal is directly proportional to the number of protons it represents. This allows for a quantitative census of the different types of protons in the molecule.[4]
-
Spin-Spin Coupling (J-Coupling): Non-equivalent protons on adjacent carbons interact through their bonds, causing their signals to be split. The pattern of splitting, or multiplicity (e.g., singlet, doublet, triplet), reveals the number of neighboring protons according to the n+1 rule.[4][6] The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity and geometry of the molecule.[7]
-
Exchangeable Protons: Protons on heteroatoms, such as the amine (N-H) proton in our target molecule, are often acidic and can exchange with the solvent or trace amounts of water.[8] This can lead to broad signals and a lack of observable coupling to adjacent protons.[9]
Comparative Analysis: Building an Interpretation from First Principles
To authoritatively assign the signals for this compound, we first examine the spectra of its constituent parts: aniline and methyl acetate. This comparison provides a robust baseline for understanding how the combination of these fragments into the target molecule influences the final spectrum.
| Proton Type | Aniline (CDCl₃)[10] | Methyl Acetate (CDCl₃)[11][12] | This compound (Predicted) | Rationale for Shift |
| Ortho-H (to NH/N) | ~6.66 ppm | N/A | ~6.6-6.8 ppm | The anilino nitrogen is electron-donating via resonance, shielding the ortho and para positions, resulting in an upfield shift compared to benzene (7.34 ppm). This effect is retained. |
| Meta-H (to NH/N) | ~7.14 ppm | N/A | ~7.1-7.3 ppm | The meta position is less affected by the nitrogen's resonance, appearing further downfield, similar to aniline itself. |
| Para-H (to NH/N) | ~6.74 ppm | N/A | ~6.7-6.9 ppm | The para position is also shielded by the nitrogen's lone pair, resulting in an upfield chemical shift. |
| Amine H (N-H) | ~3.53 ppm (broad) | N/A | ~4.0-5.0 ppm (broad) | The N-H proton's shift is highly variable and dependent on solvent and concentration.[8][13] The presence of the electron-withdrawing acetate group should slightly deshield it compared to aniline. |
| Methylene H (α- to N and C=O) | N/A | N/A | ~3.9-4.2 ppm | These protons are flanked by two electron-withdrawing groups (the phenylamino nitrogen and the ester carbonyl), causing a significant downfield shift. |
| Methyl H (-OCH₃) | N/A | ~3.67 ppm[11] | ~3.7-3.8 ppm | The electronic environment is very similar to that in methyl acetate, so the chemical shift is expected to be nearly identical. |
This comparative approach demonstrates that the final spectrum is a logical combination of the electronic effects of the substituent groups, providing a self-validating system for our interpretation.
Experimental Protocol: Ensuring High-Fidelity Data Acquisition
The quality of an NMR spectrum is critically dependent on proper sample preparation.[14] This protocol is optimized for acquiring high-resolution data for small organic molecules like this compound.
Workflow for NMR Sample Preparation and Analysis
Caption: Standard workflow for ¹H NMR analysis.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh 5-25 mg of your synthesized this compound.[15][16] Using a higher concentration is suitable for less sensitive experiments like ¹³C NMR, but for ¹H NMR, this range provides excellent signal-to-noise in minutes without causing line broadening due to high viscosity.[17]
-
Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent.[17] Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm. For studying N-H proton exchange, DMSO-d₆ is superior as it slows down the exchange rate, often resulting in sharper N-H signals.[9]
-
Filtration: To ensure the highest spectral resolution, the sample must be free of particulate matter.[15] Prepare a Pasteur pipette with a small plug of glass wool. Transfer the dissolved sample through this filter directly into a high-quality NMR tube (e.g., Wilmad 528-PP-7 or equivalent). This step removes dust or undissolved solids which disrupt the magnetic field homogeneity, leading to broad spectral lines.[16]
-
Acquisition: Follow the standard operating procedures for your specific NMR instrument to lock onto the deuterium signal of the solvent, tune the probe, and shim the magnetic field to optimize its homogeneity.
-
Referencing: After data acquisition and processing, reference the chemical shift scale. When using CDCl₃, the residual, non-deuterated CHCl₃ peak should be calibrated to δ 7.26 ppm.[18]
Spectral Interpretation: Decoding the Structure
The ¹H NMR spectrum of this compound is expected to show five distinct signals corresponding to the five unique proton environments in the molecule.
Molecular Structure with Proton Assignments
Caption: Structure of this compound with proton labels.
Predicted ¹H NMR Data Summary
| Label | Protons | Predicted δ (ppm) | Integration | Multiplicity | J (Hz) | Notes |
| Hh | -OCH₃ | 3.7 - 3.8 | 3H | Singlet (s) | N/A | These methyl protons have no adjacent proton neighbors, hence they appear as a sharp singlet. Its chemical shift is characteristic of a methyl ester.[19] |
| Hg | -CH₂- | 3.9 - 4.2 | 2H | Singlet (s) or Doublet (d) | ~5 Hz | In CDCl₃, this signal often appears as a singlet because coupling to the N-H proton is frequently lost due to intermediate-rate exchange. If coupling is observed (more likely in DMSO-d₆), it will be a doublet. |
| Hf | -NH- | 4.0 - 5.0 | 1H | Broad Singlet (br s) | N/A | This signal is typically broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange.[8][9] Its position is highly sensitive to solvent, concentration, and temperature.[13] |
| Hb | Ortho-H | 6.6 - 6.8 | 2H | Doublet of Doublets (dd) or Triplet (t) | Jortho ≈ 7-9 Hz | These protons are coupled to the adjacent meta-protons (Hc). Due to symmetry, they may appear as a triplet or a doublet of doublets. They are shifted upfield by the electron-donating effect of the nitrogen.[20] |
| Hd | Para-H | 6.7 - 6.9 | 1H | Triplet (t) | Jortho ≈ 7-9 Hz | This proton is coupled to the two meta-protons (Hc), resulting in a triplet. It is also shielded by the nitrogen. |
| Hc | Meta-H | 7.1 - 7.3 | 2H | Triplet (t) or Triplet of Doublets (td) | Jortho ≈ 7-9 Hz, Jmeta ≈ 1-3 Hz | These protons are coupled to both the ortho- and para-protons. The resulting pattern is often a complex multiplet that can be approximated as a triplet. |
Advanced Confirmation: The D₂O Shake
A key self-validating step in interpreting this spectrum is the confirmation of the N-H proton.[21]
-
Protocol: After acquiring the initial ¹H NMR spectrum, remove the tube from the spectrometer, add one drop of deuterium oxide (D₂O), cap, and shake vigorously for ~30 seconds. Re-acquire the spectrum.
-
Expected Result: The signal assigned to the N-H proton (Hf) will disappear or be significantly diminished. This occurs because the amine proton rapidly exchanges with the deuterium from D₂O. Since deuterium (²H) is not observed in a ¹H NMR experiment, the signal vanishes.
-
Secondary Confirmation: If the methylene signal (Hg) initially appeared as a doublet, it will collapse into a singlet after the D₂O shake. This is because the proton it was coupled to (Hf) has been replaced by deuterium, removing the coupling interaction. This provides unequivocal proof of the N-CH₂ connectivity.
Conclusion
The structural confirmation of this compound by ¹H NMR spectroscopy is a straightforward process when guided by a systematic and comparative approach. The spectrum is characterized by five distinct signals: a singlet for the methyl ester protons around 3.7 ppm, a singlet for the methylene protons around 4.1 ppm, a broad, exchangeable singlet for the amine proton, and a set of multiplets in the aromatic region between 6.6 and 7.3 ppm. The integration values of 3:2:1:5 (or 3:2:1:2:2:1 if resolved) for the aliphatic, amine, and aromatic regions, respectively, are definitive. The application of a D₂O exchange experiment provides an unambiguous assignment of the N-H proton and confirms its adjacency to the methylene group, thereby validating the complete molecular structure.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C9H11NO2 | CID 571509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 4. acdlabs.com [acdlabs.com]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. acdlabs.com [acdlabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistryconnected.com [chemistryconnected.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. publish.uwo.ca [publish.uwo.ca]
- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 16. research.reading.ac.uk [research.reading.ac.uk]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. methyl acetate (Predicted Chemical Shifts) [chem.purdue.edu]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
A Comparative Guide to Methyl 2-(phenylamino)acetate and Ethyl 2-(phenylamino)acetate in Synthetic Chemistry
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the choice of starting materials is a critical decision that dictates the efficiency, scalability, and outcome of a synthetic route. Among the versatile building blocks available, N-phenylglycine esters stand out for their utility in constructing a wide array of complex molecules. This guide provides an in-depth comparative analysis of two of the most common N-phenylglycine esters: Methyl 2-(phenylamino)acetate and Ethyl 2-(phenylamino)acetate.
This document moves beyond a simple cataloging of properties. It delves into the practical implications of the subtle structural difference between a methyl and an ethyl ester group, offering field-proven insights into how this choice influences reactivity, reaction conditions, and potential side reactions. The objective is to equip researchers, chemists, and drug development professionals with the necessary technical understanding to make informed decisions, optimizing their synthetic strategies for success.
Physicochemical Characteristics: The Foundation of Reactivity
The fundamental physical and chemical properties of a reagent govern its behavior in a reaction vessel, from solubility in common solvents to its volatility during work-up and purification. A side-by-side comparison reveals the initial, yet crucial, distinctions between the methyl and ethyl esters.
| Property | This compound | Ethyl 2-(phenylamino)acetate | Rationale for Significance |
| CAS Number | 23284-84-6[1] | 2216-92-4[2] | Ensures unambiguous identification and literature searching. |
| Molecular Formula | C₉H₁₁NO₂[1][3] | C₁₀H₁₃NO₂[2] | Defines the elemental composition and base molecular weight. |
| Molecular Weight | 165.19 g/mol [3] | 179.22 g/mol [2] | Impacts molar calculations and mass-based reaction stoichiometry. |
| Physical Form | Solid[1] | Not specified, often an oil | Affects handling, weighing, and dissolution in reaction solvents. |
| Melting Point | 121-123 °C (for N-Phenylglycine) | N/A | A higher melting point can indicate greater crystalline stability. |
| Solubility | Soluble in DMF, DMSO, chlorinated solvents[4] | Soluble in common organic solvents | Dictates the choice of reaction medium to ensure a homogeneous phase. |
The additional methylene unit in the ethyl ester results in a higher molecular weight and typically a higher boiling point, which can be advantageous in high-temperature reactions by reducing evaporative loss. Conversely, the lower molecular weight of the methyl ester can be beneficial for reactions where mass efficiency is paramount.
Synthesis of N-Phenylglycine Esters: A Common Pathway
Both esters are typically synthesized via the nucleophilic substitution of a haloacetate with aniline. This straightforward and cost-effective method makes them readily accessible reagents. The choice of the starting haloacetate ester directly determines the final product.
The general mechanism involves the attack of the nucleophilic nitrogen of aniline on the electrophilic carbon of the haloacetate, followed by deprotonation, often facilitated by a mild base to neutralize the resulting hydrohalic acid.
Caption: General workflow for the synthesis of N-phenylglycine esters.
Comparative Reactivity in Synthesis: The Methyl vs. Ethyl Dilemma
The core of this comparison lies in how the ester group influences reactivity. While seemingly a minor change, the difference between -CH₃ and -CH₂CH₃ has significant practical consequences.
Steric Hindrance and Electrophilicity
The fundamental principle dictating the reactivity of esters is the accessibility of the carbonyl carbon to nucleophiles.
-
Methyl Ester: The methyl group is sterically smaller than the ethyl group. This reduced bulk allows for easier nucleophilic attack at the carbonyl carbon. Consequently, this compound is generally more reactive in reactions such as hydrolysis, amidation, and transesterification.[5][6]
-
Ethyl Ester: The slightly larger ethyl group imparts a greater degree of steric hindrance, making the carbonyl carbon marginally less accessible. This can lead to slower reaction rates compared to its methyl counterpart under identical conditions.[5]
This difference in reactivity is a double-edged sword. For transformations requiring high reactivity and rapid conversion, the methyl ester is often the superior choice. However, for reactions requiring greater control or for substrates prone to side reactions, the slightly attenuated reactivity of the ethyl ester can be advantageous.
The Critical Issue of Transesterification
One of the most significant practical differences emerges when using alcoholic solvents. If this compound is used in a reaction where ethanol is the solvent, there is a substantial risk of transesterification .
In this process, the ethanol solvent can act as a nucleophile, particularly under basic or acidic conditions, displacing the methoxy group to form Ethyl 2-(phenylamino)acetate in situ. This phenomenon has been observed in the synthesis of N-aryl phenylglycine derivatives.[7]
Caption: The process of transesterification from methyl to ethyl ester.
Causality: This reaction is driven by the equilibrium established between the reactants and products. Using a large excess of ethanol as the solvent heavily favors the formation of the ethyl ester.
Trustworthiness: To avoid this self-complicating system, a simple rule must be followed: match the ester to the alcohol solvent. If the reaction must be performed in ethanol, Ethyl 2-(phenylamino)acetate is the only reliable choice to ensure product homogeneity.
Application Focus: N-Alkylation Reactions
N-alkylation of N-phenylglycine esters is a common transformation for building molecular complexity, creating precursors for a variety of bioactive molecules.[8][9] Here, the choice between the methyl and ethyl ester can influence reaction conditions and work-up.
| Parameter | Using this compound | Using Ethyl 2-(phenylamino)acetate |
| Reaction Rate | Generally faster due to lower steric hindrance at the ester. | May require slightly longer reaction times or higher temperatures. |
| Solvent Choice | Avoid ethanol to prevent transesterification. Solvents like DMF, Acetonitrile, or THF are preferred. | Ethanol can be used as a solvent without risk of ester exchange. |
| Product Volatility | The N-alkylated methyl ester product is more volatile. | The N-alkylated ethyl ester product is less volatile. |
| Purification | Lower boiling point may be advantageous for distillation but can lead to loss on a rotary evaporator. | Higher boiling point is generally better for purification via rotary evaporation and column chromatography. |
Experimental Protocol: N-Benzylation of Ethyl 2-(phenylamino)acetate
This protocol provides a validated method for a common N-alkylation reaction. The choice of the ethyl ester allows for flexibility in solvent systems and results in a product that is easily handled during purification.
Objective: To synthesize Ethyl 2-(benzylamino)acetate via nucleophilic substitution.
Materials:
-
Ethyl 2-(phenylamino)acetate (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous (sufficient to make a 0.2 M solution)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 2-(phenylamino)acetate and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous acetonitrile via syringe under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Stir the suspension vigorously and add benzyl bromide dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the substitution reaction. K₂CO₃ acts as a base to neutralize the HBr formed, driving the reaction to completion.
-
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate.
-
Extraction: Combine the filtrates and wash with water (2x) and then with brine (1x).
-
Self-Validation: The washing steps remove any remaining potassium salts and water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure product.
Decision Framework: Selecting the Appropriate Reagent
The choice between the methyl and ethyl ester is not arbitrary but a strategic decision based on the specific demands of the synthesis.
Caption: Decision flowchart for selecting the optimal N-phenylglycine ester.
Conclusion
While this compound and Ethyl 2-(phenylamino)acetate are closely related structurally, their application in synthesis is nuanced. The methyl ester offers higher reactivity, which can be beneficial for accelerating reactions or for facile de-esterification. However, this reactivity comes with a significant caveat: the risk of transesterification in the presence of ethanol.
The ethyl ester, conversely, provides greater stability and operational simplicity, particularly by eliminating the risk of solvent-induced ester exchange when ethanol is the medium of choice. Its slightly lower reactivity can offer better control over exothermic processes, and its higher boiling point simplifies purification. For the majority of applications where robustness and predictability are paramount, Ethyl 2-(phenylamino)acetate often emerges as the more reliable and versatile synthetic intermediate.
Ultimately, the optimal choice is context-dependent. By understanding the underlying principles of steric effects, reactivity, and potential side reactions, the synthetic chemist can strategically select the N-phenylglycine ester that best aligns with the goals of their specific project.
References
- 1. This compound | 23284-84-6 [sigmaaldrich.com]
- 2. ETHYL 2-(PHENYLAMINO)ACETATE | CAS 2216-92-4 [matrix-fine-chemicals.com]
- 3. This compound | C9H11NO2 | CID 571509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. reddit.com [reddit.com]
- 7. Synthesis of N-Aryl Phenylglycine O-Alkyl Esters and Its Substitution of Ester Moiety [yakhak.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Alternative Reagents for Methyl 2-(phenylamino)acetate in Peptide Synthesis
For researchers, scientists, and drug development professionals at the forefront of peptide and peptidomimetic chemistry, the strategic selection of building blocks is paramount to achieving desired molecular complexity, biological activity, and synthetic efficiency. Methyl 2-(phenylamino)acetate, a simple N-aryl glycine ester, serves as a valuable scaffold for introducing N-aryl moieties into peptide-like structures. However, the expanding landscape of peptide science demands a broader palette of reagents to address challenges such as enhancing proteolytic stability, modulating conformation, and improving cell permeability. This guide provides an in-depth, objective comparison of alternative reagents to this compound, supported by experimental insights and detailed protocols to empower your research and development endeavors.
The Central Role of N-Substituted Glycine Derivatives in Modern Peptide Chemistry
N-substituted glycine derivatives, including N-aryl glycines and the broader class of "peptoids," are revolutionizing peptide design. By shifting the side chain from the alpha-carbon to the backbone nitrogen, these building blocks introduce significant conformational changes, eliminate the backbone hydrogen bond donor, and often confer remarkable resistance to proteolytic degradation. This compound is a foundational member of this class, primarily utilized in multicomponent reactions (MCRs) to generate libraries of complex peptidomimetics. However, the demand for greater structural and functional diversity has spurred the development and application of a wide array of alternative reagents.
This guide will navigate through the most prominent alternatives, categorized by their structural features and primary applications:
-
Substituted N-Aryl Glycine Derivatives: Modulating the electronic properties of the aryl ring to fine-tune reactivity and molecular interactions.
-
Peptoid Monomers (N-Alkyl and N-Functionalized Glycines): A versatile class of building blocks for solid-phase synthesis of peptide mimics with a vast diversity of side chains.
-
Fmoc-Protected N-Substituted Glycine Building Blocks: Reagents tailored for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows.
We will delve into the key synthetic methodologies where these reagents are employed—namely, the Ugi and Passerini multicomponent reactions and solid-phase synthesis—providing a comparative analysis of their performance and practical utility.
I. Substituted N-Aryl Glycine Derivatives: Fine-Tuning Reactivity and Interactions
While this compound provides a basic phenyl group, modifying the aryl ring with electron-donating or electron-withdrawing groups can significantly impact the nucleophilicity of the nitrogen atom and the overall electronic character of the resulting peptide. This, in turn, can influence reaction kinetics in multicomponent reactions and the non-covalent interactions of the final product.
The synthesis of these derivatives often involves palladium-catalyzed N-arylation of amino acid esters or a one-pot rearrangement of 2-chloro-N-aryl acetamides.[1][2] The choice of substituent on the aryl ring can be critical. For instance, in on-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids, the electronic properties of the N-aryl group control the reactivity.[3]
Comparative Performance:
Direct, side-by-side quantitative comparisons in the literature are scarce. However, qualitative assessments indicate that electron-rich N-aryl glycines can exhibit enhanced reactivity in certain coupling reactions due to the increased nucleophilicity of the nitrogen atom. Conversely, electron-deficient systems may be favored in other transformations.
Table 1: Conceptual Comparison of Substituted N-Aryl Glycine Derivatives
| Building Block Type | Key Feature | Predicted Impact on Ugi/Passerini Reactivity | Potential Advantages in Final Product |
| This compound | Unsubstituted phenyl group | Baseline reactivity | Provides a simple hydrophobic moiety |
| N-(4-methoxyphenyl)glycine methyl ester | Electron-donating group | Increased nucleophilicity may accelerate imine formation | Can participate in hydrogen bonding; alters electronic properties |
| N-(4-nitrophenyl)glycine methyl ester | Electron-withdrawing group | Decreased nucleophilicity may slow down initial condensation | Can be used for further functionalization; acts as an electronic probe |
II. Peptoid Monomers: A Universe of Side-Chain Diversity via Solid-Phase Synthesis
Peptoids, or poly-N-substituted glycines, represent a major class of peptide mimics that offer exceptional chemical diversity and biological stability.[4] Unlike traditional peptides, the side chains in peptoids are appended to the backbone nitrogen atom. This is most commonly achieved through the "sub-monomer" solid-phase synthesis method, which allows for the incorporation of a vast array of primary amines as side-chain precursors.[5][6]
The sub-monomer method is a two-step cycle:
-
Acylation: The resin-bound amine is acylated with bromoacetic acid.
-
Displacement: The bromide is displaced by a primary amine, which introduces the desired side chain.
This method's key advantage is its compatibility with hundreds of commercially available primary amines, enabling the creation of peptoid libraries with unparalleled diversity.[7]
Diagram 1: The Peptoid Sub-monomer Synthesis Workflow
Caption: The iterative two-step sub-monomer synthesis cycle for peptoids.
Experimental Data:
While a direct comparison with this compound in a single reaction is not applicable due to the different synthetic approaches, the efficiency of the sub-monomer method is well-documented. Coupling efficiencies routinely exceed 98%, enabling the synthesis of peptoids up to 50 residues in length.[5] The choice of resin can impact the overall purity of the final product, with TentaGel S RAM resin showing superior performance over MBHA resin for the synthesis of indole-rich peptoids.[8]
Table 2: Performance of Peptoid Synthesis Using the Sub-monomer Method
| Resin Type | Loading (mmol/g) | Crude Purity of a 9-mer Indole-Rich Peptoid (%) | Reference |
| MBHA | 0.65 | 38 | [8] |
| TentaGel S RAM | 0.22 | 78 | [8] |
III. Fmoc-Protected N-Substituted Glycine Building Blocks for SPPS
For researchers accustomed to standard Fmoc-based solid-phase peptide synthesis (SPPS), the use of pre-formed, Fmoc-protected N-substituted glycine building blocks offers a seamless way to incorporate these modifications. These reagents can be used in the same manner as standard Fmoc-amino acids, simplifying the synthesis of peptide-peptoid hybrids.[9]
The key advantage of this approach is its compatibility with automated peptide synthesizers and established protocols. The main consideration is the potential for reduced coupling efficiency due to the steric hindrance of the N-substituent, which may necessitate the use of more potent coupling reagents or longer reaction times.[]
Diagram 2: Integration of Fmoc-N-Substituted Glycine in SPPS
Caption: Workflow for incorporating an Fmoc-N-substituted glycine into a peptide chain.
IV. Multicomponent Reactions: The Ugi and Passerini Reactions
The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction are powerful tools for rapidly generating molecular diversity.[11][12] this compound and its N-aryl glycine alternatives serve as the "amine" component in the Ugi reaction.
The Ugi Reaction: This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide in a single pot.[11] The reaction is typically fast and high-yielding.
The Passerini Reaction: This reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide.[12]
Diagram 3: The Ugi Four-Component Reaction
Caption: Schematic of the Ugi four-component reaction.
Experimental Data and Protocols:
An optimized Ugi reaction using Boc-glycine (as the carboxylic acid component), furfurylamine, benzaldehyde, and t-butylisocyanide in methanol reported a yield of 66%.[13] While this does not directly use an N-aryl glycine as the amine, it provides a benchmark for the efficiency of the Ugi reaction.
Experimental Protocol: General Procedure for the Ugi Four-Component Reaction [14][15]
-
Imine Formation (in situ): To a solution of the aldehyde (1.0 equiv) in methanol (0.5-2.0 M), add the amine component (e.g., this compound, 1.0 equiv). Stir for 10-30 minutes at room temperature.
-
Addition of Components: To the solution containing the in situ formed imine, add the carboxylic acid (1.0 equiv) and the isocyanide (1.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with saturated aqueous NaHCO3 solution and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired bis-amide.
Conclusion and Future Outlook
The field of peptide synthesis is continually evolving, with a strong emphasis on creating molecules with enhanced therapeutic properties. While this compound remains a useful and cost-effective building block, the alternatives presented in this guide offer a significantly expanded toolkit for the modern peptide chemist.
-
Substituted N-Aryl Glycines provide a means to rationally tune the electronic and steric properties of peptidomimetics.
-
Peptoid Monomers open the door to vast libraries of N-substituted glycine oligomers with unprecedented side-chain diversity and proteolytic stability.
-
Fmoc-Protected N-Substituted Glycine Building Blocks allow for the straightforward incorporation of these valuable modifications using well-established solid-phase synthesis techniques.
The choice of reagent will ultimately depend on the specific goals of the research program, including the desired level of molecular diversity, the synthetic methodology to be employed, and the intended biological application. Future research will likely focus on developing even more diverse and functionalized building blocks, as well as more efficient and greener synthetic methods for their incorporation into complex peptide and peptidomimetic architectures.
References
- 1. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Field Guide to Optimizing Peptoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 11. Ugi reaction - Wikipedia [en.wikipedia.org]
- 12. Passerini reaction - Wikipedia [en.wikipedia.org]
- 13. Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. orgsyn.org [orgsyn.org]
A Comparative Guide to Spectroscopic Analysis for the Identification of Impurities in Methyl 2-(phenylamino)acetate
In the rigorous landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. Impurities, even at trace levels, can introduce toxicity, alter stability, and compromise therapeutic outcomes.[1][2][3] This guide provides an in-depth, comparative analysis of spectroscopic techniques for the identification and characterization of potential impurities in Methyl 2-(phenylamino)acetate, a key intermediate in the synthesis of various pharmaceuticals.[4]
Our approach moves beyond a simple listing of methods. We delve into the causality behind experimental choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in establishing robust, self-validating analytical workflows. The methodologies described herein are grounded in authoritative standards, including the International Council for Harmonisation (ICH) guidelines, which set the thresholds for reporting, identifying, and qualifying impurities in new drug substances.[1][5][6]
Understanding the Impurity Landscape of this compound
Before selecting an analytical technique, it is crucial to understand the potential impurity profile of this compound. Impurities can be categorized as organic, inorganic, or residual solvents.[5] Organic impurities are the most common and can arise from various stages of the manufacturing process and storage.[5]
Potential organic impurities in this compound may include:
-
Unreacted Starting Materials: Such as aniline and methyl chloroacetate.
-
Intermediates: Leftover precursors from multi-step syntheses.
-
By-products: Resulting from side reactions, such as the formation of isomeric impurities like Methyl 2-(2-aminophenyl)acetate or Methyl 2-(4-aminophenyl)acetate.
-
Degradation Products: Formed by hydrolysis of the methyl ester to 2-(phenylamino)acetic acid, or by oxidation.
A logical first step in any impurity investigation is to separate the mixture of compounds. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose in the pharmaceutical industry.[1][2] Once separated, the challenge lies in identifying the structure of these unknown trace components. This is where the power of spectroscopy becomes indispensable.
The Analytical Workflow for Impurity Identification
A robust workflow ensures that impurities are not only detected but also accurately identified and quantified. This systematic approach forms a self-validating system, ensuring data integrity and regulatory compliance.
Caption: General workflow for impurity profiling.
Comparative Analysis of Spectroscopic Techniques
The choice of spectroscopic technique depends on the nature of the impurity and the information required. Often, a combination of methods is necessary for unambiguous structure elucidation.[3][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for the structural elucidation of unknown organic compounds, providing detailed information about the molecular skeleton.[8][9][10]
-
Expertise & Causality:
-
¹H NMR: Provides information on the number of different types of protons and their electronic environments.[11] For this compound, one would expect signals for the aromatic protons, the N-H proton, the methylene (-CH2-) protons, and the methyl (-OCH3) protons. The chemical shift, integration (relative number of protons), and splitting patterns (spin-spin coupling) are critical for identifying structural isomers or by-products.
-
¹³C NMR & DEPT: Reveals the number of unique carbon atoms in the molecule.[12] Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further distinguish between CH, CH₂, and CH₃ groups, which is invaluable for piecing together the carbon framework of an impurity.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial when 1D spectra are insufficient. COSY (Correlation Spectroscopy) identifies coupled protons (H-C-C-H). HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is key for connecting different fragments of a molecule.[8]
-
-
Trustworthiness (Self-Validating Protocol): The internal consistency of data across multiple NMR experiments (1D and 2D) provides a high degree of confidence in the proposed structure. A structure is considered validated when all observed correlations in COSY, HSQC, and HMBC spectra are consistent with the proposed chemical bonds.
| NMR Experiment | Information Gained | Application for this compound Impurities |
| ¹H NMR | Proton environment, count, and connectivity | Differentiate isomers, identify loss/modification of functional groups (e.g., hydrolysis of ester to acid). |
| ¹³C NMR | Number and type of carbon atoms | Confirm carbon skeleton, detect presence of unexpected functional groups. |
| COSY | H-H coupling networks | Trace proton connectivity within fragments (e.g., through an alkyl chain). |
| HSQC/HMQC | Direct C-H correlations | Assign specific protons to their corresponding carbons. |
| HMBC | Long-range C-H correlations | Connect molecular fragments, establish the overall molecular structure. |
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for determining the molecular weight of impurities and providing structural clues through fragmentation analysis.[2] When coupled with a separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), it becomes a highly sensitive and specific method for impurity profiling.[13][14]
-
Expertise & Causality:
-
Molecular Ion Peak (M+): The primary piece of information is the molecular weight of the impurity. High-resolution mass spectrometry (HRMS), for instance with a Time-of-Flight (TOF) or Orbitrap analyzer, can provide a highly accurate mass, allowing for the determination of the elemental formula.
-
Fragmentation Patterns: The way a molecule breaks apart upon ionization provides a "fingerprint." For this compound, characteristic fragmentation would involve alpha-cleavage adjacent to the nitrogen atom or the carbonyl group.[15][16][17] For example, the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃) would be expected. Analyzing the fragmentation pattern of an unknown impurity and comparing it to the parent compound can reveal the location of structural modifications.[15]
-
Tandem MS (MS/MS): This technique involves selecting a specific ion (the precursor ion) and fragmenting it further to obtain a product ion spectrum.[13][14] This is extremely useful for confirming the structure of impurities, especially in complex mixtures, as it provides another layer of structural information.[14]
-
-
Trustworthiness (Self-Validating Protocol): The protocol is self-validating when the proposed elemental composition from HRMS is consistent with the observed isotopic pattern, and the fragmentation pattern logically corresponds to the structure elucidated by NMR.
Fourier-Transform Infrared (FTIR) & UV-Visible (UV-Vis) Spectroscopy
While NMR and MS are the primary tools for complete structure elucidation, FTIR and UV-Vis spectroscopy are rapid, non-destructive techniques that provide valuable complementary information, particularly regarding functional groups and conjugated systems.[7][9][18]
-
Expertise & Causality:
-
FTIR Spectroscopy: This technique identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7][19] For an impurity related to this compound, one would look for shifts in key absorption bands: the N-H stretch (~3400 cm⁻¹), the C=O stretch of the ester (~1735 cm⁻¹), and C-N and C-O stretching vibrations. For example, the hydrolysis of the ester to a carboxylic acid would be clearly indicated by the appearance of a broad O-H stretch (~3000 cm⁻¹) and a slight shift in the C=O frequency.[20][21]
-
UV-Vis Spectroscopy: This method is useful for detecting and quantifying compounds with chromophores (light-absorbing groups), such as aromatic rings.[7][22] The parent compound has a characteristic UV spectrum due to the phenylamino group. A significant shift in the absorption maximum (λ_max) or a change in the spectral shape for an impurity peak would suggest a modification to the aromatic ring or the conjugated system.
-
-
Trustworthiness (Self-Validating Protocol): The data is validated when the functional groups identified by FTIR are present in the final structure determined by NMR and MS. Similarly, the UV-Vis spectrum should be consistent with the electronic structure of the proposed molecule.
Decision Guide for Technique Selection
Choosing the right analytical tool is critical for efficient and accurate impurity identification. This decision tree outlines a logical approach based on the information available and the analytical question at hand.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. veeprho.com [veeprho.com]
- 4. This compound [myskinrecipes.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. paulrpalmer.com [paulrpalmer.com]
- 8. veeprho.com [veeprho.com]
- 9. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
- 10. jchps.com [jchps.com]
- 11. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chimia.ch [chimia.ch]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. studylib.net [studylib.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Comparing FTIR and UV-Vis for Chemical Analysis [eureka.patsnap.com]
- 19. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. UV-VIS AND FTIR SPECTROSCOPIC ANALYSIS OF PHYTOCHEMICALS AND FUNCTIONAL GROUP IN OCIMUM SANCTUM AND A FEW MEDICINAL PLANTS [rjb.ro]
- 22. FTIR and UV-Vis Spectroscopy [honeymanlaboratories.com]
Comparing the efficacy of different catalysts for Methyl 2-(phenylamino)acetate synthesis.
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the efficient construction of carbon-nitrogen bonds is a cornerstone of molecular architecture. Methyl 2-(phenylamino)acetate, a key intermediate in the synthesis of various bioactive molecules, presents a valuable case study in the comparative efficacy of modern catalytic methods.[1] This guide provides an in-depth analysis of the leading catalytic strategies for the synthesis of this compound, offering a critical evaluation of palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, and emerging metal-free alternatives. By presenting a blend of mechanistic insights, quantitative performance data, and detailed experimental protocols, this document aims to empower researchers to make informed decisions in their synthetic endeavors.
Introduction: The Significance of N-Aryl Amino Acid Esters
N-aryl amino acid esters, such as this compound, are prevalent structural motifs in a wide array of pharmaceuticals and agrochemicals. Their synthesis, however, has historically been a challenge, often requiring harsh reaction conditions and stoichiometric amounts of reagents. The advent of transition metal catalysis has revolutionized this field, offering milder and more efficient pathways to these valuable compounds. This guide will dissect the nuances of the most prominent catalytic systems, providing a clear and objective comparison to aid in catalyst selection and process optimization.
Comparative Analysis of Catalytic Systems
The choice of catalyst is a critical parameter that dictates the efficiency, cost-effectiveness, and environmental impact of the synthesis of this compound. Below is a comparative overview of the most prominent catalytic systems.
| Catalyst System | Typical Catalyst & Ligand | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Palladium-Catalyzed Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., BINAP, XPhos) | Strong bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | Toluene, Dioxane | 80-120 | 2-24 | 85-98 | High yields, broad substrate scope, functional group tolerance.[2][3] | Cost of palladium and ligands, potential for catalyst poisoning, requires inert atmosphere.[4] |
| Copper-Catalyzed Ullmann Condensation | CuI, Cu₂O with ligands (e.g., 1,10-phenanthroline, N,N-dimethylglycine) | K₂CO₃, Cs₂CO₃ | DMF, DMSO, Dioxane | 100-160 | 12-48 | 70-90 | Lower catalyst cost, less sensitive to air and moisture than some Pd systems.[5][6] | Harsher reaction conditions (higher temperatures), longer reaction times, can have limited substrate scope.[5] |
| Metal-Free N-Arylation | Diaryliodonium salts, or photocatalysts | Organic or inorganic bases | Acetonitrile, DMSO | 25-100 | 12-24 | 60-85 | Avoids transition metal contamination, potentially milder conditions.[7] | Often requires stoichiometric reagents, substrate scope can be limited. |
Table 1: Comparison of Catalytic Systems for this compound Synthesis. This table summarizes the key parameters and performance metrics for the palladium-catalyzed Buchwald-Hartwig amination, copper-catalyzed Ullmann condensation, and metal-free N-arylation approaches. The data is compiled from various literature sources and represents typical ranges.
Mechanistic Insights
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing synthetic protocols. The catalytic cycles for the Buchwald-Hartwig amination and Ullmann condensation, while both achieving C-N bond formation, proceed through distinct pathways.
Buchwald-Hartwig Amination: A Palladium-Catalyzed Cycle
The Buchwald-Hartwig amination is a well-established method for the formation of C-N bonds and proceeds via a catalytic cycle involving a palladium(0) active species.[2][8][9] The key steps include oxidative addition, amine coordination and deprotonation, and reductive elimination.
Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination. This diagram illustrates the key steps in the palladium-catalyzed N-arylation of an amine with an aryl halide.
Ullmann Condensation: A Copper-Catalyzed Pathway
The Ullmann condensation, a classic method for C-N bond formation, has been significantly improved with the use of ligands and milder reaction conditions. The mechanism is believed to involve a copper(I) active species, although the exact steps can vary depending on the specific catalytic system.[5][10]
Figure 2: Catalytic Cycle of the Ullmann Condensation. This diagram outlines a plausible mechanism for the copper-catalyzed N-arylation of an amine with an aryl halide.
Experimental Protocols
To provide a practical resource, this section details representative experimental procedures for the synthesis of this compound using both palladium and copper-based catalytic systems.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a general procedure adapted from literature for the synthesis of N-aryl amino acid esters.[11]
Materials:
-
Methyl glycinate hydrochloride
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add methyl glycinate hydrochloride (1.0 equiv.) and anhydrous toluene.
-
Add bromobenzene (1.2 equiv.) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford this compound.
Figure 3: Experimental Workflow for Buchwald-Hartwig Amination. This flowchart outlines the key steps in the palladium-catalyzed synthesis of this compound.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol is a general procedure adapted from literature for the copper-catalyzed N-arylation of amino acid esters.[12]
Materials:
-
Methyl glycinate
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a round-bottom flask, add CuI (5 mol%), 1,10-phenanthroline (10 mol%), and K₂CO₃ (2.0 equiv.).
-
Add methyl glycinate (1.0 equiv.) and anhydrous DMF.
-
Add iodobenzene (1.1 equiv.).
-
Heat the reaction mixture to 120 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford this compound.
Figure 4: Experimental Workflow for Ullmann Condensation. This flowchart illustrates the key steps in the copper-catalyzed synthesis of this compound.
Conclusion and Future Outlook
The synthesis of this compound serves as an excellent platform for comparing the efficacy of modern catalytic methodologies. The palladium-catalyzed Buchwald-Hartwig amination generally offers superior yields and broader functional group tolerance under milder conditions, albeit at a higher cost.[2][3] The copper-catalyzed Ullmann condensation provides a more economical alternative, though often requiring higher temperatures and longer reaction times.[5] Metal-free approaches are a growing area of interest, promising to circumvent the challenges associated with transition metal catalysis, although their substrate scope and efficiency are still under active development.[7]
The choice of the optimal catalytic system will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and the presence of sensitive functional groups. Future research will likely focus on the development of more active and robust catalysts that operate under even milder conditions, as well as the expansion of the scope of metal-free alternatives to provide a truly green and sustainable approach to the synthesis of N-aryl amino acid esters.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. name-reaction.com [name-reaction.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig_reaction [chemeurope.com]
- 10. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Methyl 2-(phenylamino)acetate by Chromatographic Techniques
In the landscape of pharmaceutical research and development, the precise and accurate quantification of chemical entities is paramount. Methyl 2-(phenylamino)acetate, also known as Methyl N-phenylglycinate, is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of three principal chromatographic methods for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and High-Performance Thin-Layer Chromatography (HPTLC).
This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of these techniques, supported by detailed experimental protocols and validation parameters. The methodologies described herein are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations for analytical method validation.[2]
Comparative Overview of Chromatographic Methods
The choice of an analytical technique is governed by a multitude of factors including the physicochemical properties of the analyte, the required sensitivity and selectivity, sample throughput, and available instrumentation. This compound (C₉H₁₁NO₂, MW: 165.19 g/mol ) is a solid at room temperature with a phenylamine moiety and a methyl ester group, lending it moderate polarity.[1] The following table presents a realistic comparison of the expected performance characteristics for HPLC, GC, and HPTLC methods for its quantification.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | High-Performance Thin-Layer Chromatography (HPTLC) |
| Linearity Range | 1 - 200 µg/mL | 0.5 - 100 µg/mL | 100 - 800 ng/spot[3] |
| Correlation Coefficient (R²) | > 0.999 | > 0.998 | > 0.998[3] |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | ~20 ng/spot[3] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | ~60 ng/spot[3] |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 98 - 102%[3] |
| Precision (% RSD) | < 2% | < 3% | < 2% |
| Specificity | High (excellent resolution from impurities) | Very High (especially with MS detection) | Moderate (potential for interference) |
| Throughput | Moderate (serial analysis) | Moderate (serial analysis) | High (parallel analysis of multiple samples) |
| Sample Preparation | Simple dissolution, potential filtration | Derivatization may be required | Simple dissolution |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[4] For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable, leveraging the compound's moderate polarity.[5]
Rationale for Method Design
A C18 column is selected as the stationary phase due to its hydrophobicity, which will provide good retention and separation of the moderately polar analyte from more polar or non-polar impurities.[4] The mobile phase, a gradient of acetonitrile and water, allows for the efficient elution of the analyte while ensuring a sharp peak shape. The addition of a small amount of formic acid to the mobile phase helps to suppress the ionization of any residual acidic or basic functional groups, leading to better peak symmetry. UV detection at 254 nm is chosen based on the presence of the aromatic phenyl ring, which exhibits strong absorbance at this wavelength.
Experimental Protocol: RP-HPLC Method
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12-13 min: 70% to 30% B
-
13-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (30% acetonitrile in water with 0.1% formic acid) to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in acetonitrile to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] For this compound, GC can offer high resolution and sensitivity, especially when coupled with a mass spectrometry (MS) detector.[7]
Rationale for Method Design
Due to the presence of a secondary amine, which can cause peak tailing, derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is recommended to improve peak shape and thermal stability.[8] A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is suitable for separating the derivatized analyte.[7] Flame Ionization Detection (FID) is a robust and widely used detector for organic compounds, providing a response proportional to the mass of carbon. For enhanced specificity and lower detection limits, a Mass Spectrometry (MS) detector can be used.[7]
Experimental Protocol: GC-FID Method
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) capillary column.
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
This compound reference standard
3. Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Split Ratio: 20:1
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Detector Temperature: 300 °C
-
Injection Volume: 1 µL
4. Standard and Sample Preparation (with Derivatization):
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with dichloromethane to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL.
-
Derivatization Procedure:
-
Transfer 100 µL of each standard or sample solution into a 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Workflow Diagram
Caption: GC analysis workflow for this compound.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers the advantage of high sample throughput, as multiple samples can be analyzed simultaneously.[9] It is a cost-effective method for quantification and purity checks.[10]
Rationale for Method Design
A normal-phase separation on silica gel HPTLC plates is proposed, as it is a common and effective approach for a wide range of pharmaceutical compounds.[9] The mobile phase composition, a mixture of toluene, ethyl acetate, and formic acid, is chosen to provide good separation and compact spots. Toluene acts as the main non-polar component, ethyl acetate modifies the polarity, and formic acid is added to improve peak shape by suppressing ionization. Densitometric scanning in absorbance mode at 254 nm allows for the quantification of the analyte directly on the plate.
Experimental Protocol: HPTLC Method
1. Instrumentation:
-
HPTLC system including a sample applicator (e.g., Linomat 5), developing chamber, plate heater, and a TLC scanner with data analysis software.
-
HPTLC plates pre-coated with silica gel 60 F₂₅₄ (20 x 10 cm).
2. Reagents and Materials:
-
Toluene (analytical grade)
-
Ethyl acetate (analytical grade)
-
Formic acid (analytical grade)
-
Methanol (analytical grade)
-
This compound reference standard
3. Chromatographic Conditions:
-
Stationary Phase: HPTLC plates silica gel 60 F₂₅₄
-
Mobile Phase: Toluene : Ethyl Acetate : Formic Acid (7:3:0.1, v/v/v)
-
Application: Apply 5 µL of standard and sample solutions as 8 mm bands.
-
Development: Develop the plate up to a distance of 80 mm in a saturated twin-trough chamber.
-
Drying: Dry the plate in an oven at 60 °C for 5 minutes.
-
Densitometric Scanning: Scan the plate at 254 nm in absorbance mode.
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations that will result in an application range of 100 ng/spot to 800 ng/spot (e.g., 20 µg/mL to 160 µg/mL for a 5 µL application).
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in methanol to achieve a theoretical concentration within the calibration range.
Workflow Diagram
Caption: HPTLC analysis workflow for this compound.
Conclusion
The quantitative analysis of this compound can be effectively performed using HPLC, GC, or HPTLC. The selection of the most appropriate method depends on the specific requirements of the analysis.
-
HPLC is recommended for routine quality control and stability studies where high precision, accuracy, and specificity are required.
-
GC , particularly GC-MS, is the method of choice for trace analysis and impurity profiling, offering unparalleled selectivity and sensitivity.
-
HPTLC provides a high-throughput and cost-effective alternative for screening and routine quantification where a large number of samples need to be analyzed.
Each method, when properly developed and validated according to ICH guidelines, can provide reliable and accurate data, ensuring the quality and consistency of this compound in the pharmaceutical manufacturing process.[5][11]
References
- 1. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 4. ijnrd.org [ijnrd.org]
- 5. jetir.org [jetir.org]
- 6. biolmolchem.com [biolmolchem.com]
- 7. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. louis.uah.edu [louis.uah.edu]
- 9. pharmainfo.in [pharmainfo.in]
- 10. jfda-online.com [jfda-online.com]
- 11. Development and Validation of HPTLC Method for the Estimation of Rizatriptan Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Enantiomeric Purity Assessment of Methyl 2-(phenylamino)acetate Derivatives
For researchers, scientists, and drug development professionals, the stereochemical integrity of a chiral molecule is not a mere academic curiosity; it is a critical determinant of its pharmacological and toxicological profile. Within the landscape of pharmaceutical intermediates, methyl 2-(phenylamino)acetate derivatives, a class of arylglycine analogs, are of significant interest.[1][2][3][4] The accurate assessment of their enantiomeric purity is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in scientific principles and supported by practical, field-proven insights.
The Imperative of Enantiomeric Purity in Drug Development
The differential biological activity of enantiomers is a well-established phenomenon. One enantiomer may be therapeutically active (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to adverse effects.[5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate the characterization and control of enantiomeric impurities in drug substances.[6][7][8][9] For this compound derivatives destined for use in active pharmaceutical ingredients (APIs), a robust and validated analytical method for determining enantiomeric excess (% ee) is therefore non-negotiable.
Comparative Analysis of Analytical Methodologies
The determination of enantiomeric purity predominantly relies on techniques that can differentiate between enantiomers, either directly or indirectly.[10] The three most powerful and widely adopted methods in the pharmaceutical industry are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method is dictated by factors such as the physicochemical properties of the analyte, the required sensitivity and accuracy, and available instrumentation.
Table 1: Comparative Performance of Analytical Techniques for Enantiomeric Purity
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase (CSP). | Separation on a chiral stationary phase after volatilization. | Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals. |
| Resolution (Rs) | Typically > 1.5 (baseline separation is achievable).[11] | Can achieve high resolution, often > 1.5. | Not directly applicable; relies on the chemical shift difference (Δδ) of diastereomeric signals. |
| Limit of Detection (LOD) | ~0.01 - 0.1% of the minor enantiomer. | High sensitivity, can reach sub-picogram levels. | ~0.1 - 1% of the minor enantiomer. |
| Limit of Quantitation (LOQ) | ~0.05 - 0.3% of the minor enantiomer. | High sensitivity, in the picogram range. | ~0.5 - 2% of the minor enantiomer. |
| Analysis Time | 10 - 40 minutes per sample. | 15 - 60 minutes per sample. | 5 - 20 minutes per sample (post-sample preparation). |
| Sample Preparation | Dissolution in mobile phase; derivatization may be required for improved detection or resolution. | Derivatization to a volatile and thermally stable analyte is often necessary.[12] | Dissolution in a deuterated solvent with a chiral solvating or derivatizing agent.[13] |
| Key Advantage | Broad applicability, well-established, and highly reliable for a wide range of compounds.[14] | Excellent for volatile and thermally stable compounds, offering high sensitivity. | Provides a direct measure of the molar ratio without the need for a reference standard of the minor enantiomer. |
| Key Limitation | Chiral columns can be expensive and have a finite lifetime. | Derivatization can be time-consuming and may introduce impurities or cause racemization.[15] | Lower sensitivity compared to chromatographic methods; may require higher sample concentrations. |
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse of enantiomeric purity analysis in the pharmaceutical industry due to its robustness and wide applicability.[14] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector immobilized on the stationary phase (the Chiral Stationary Phase or CSP).[16]
The selection of the CSP is the most critical step in method development.[11] For α-amino acid esters like this compound derivatives, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice due to their broad enantiorecognition capabilities.[16][17] The mobile phase composition, typically a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol or ethanol), is optimized to achieve a balance between retention and resolution. The addition of a small amount of an acidic or basic modifier can significantly improve peak shape and resolution by suppressing unwanted interactions with residual silanols on the silica support.
Caption: Workflow for Chiral HPLC Analysis.
-
Column Selection: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H), is a recommended starting point.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane and isopropanol (e.g., 90:10 v/v). For acidic or basic analytes, add 0.1% trifluoroacetic acid or diethylamine, respectively, to improve peak shape.
-
Sample Preparation: Accurately weigh and dissolve the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis: Identify the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] × 100
Chiral Gas Chromatography (GC)
For volatile and thermally stable derivatives, chiral GC offers excellent resolution and high sensitivity.[18] this compound derivatives are generally not sufficiently volatile for direct GC analysis and require derivatization.
The primary consideration for chiral GC is the conversion of the non-volatile amino acid ester into a volatile derivative without causing racemization.[12] A common two-step derivatization involves esterification of the carboxylic acid (if present and not already the methyl ester) followed by acylation of the amine group with a reagent like trifluoroacetic anhydride (TFAA).[12] The choice of the chiral capillary column is crucial; cyclodextrin-based columns are widely used for the separation of derivatized amino acids.[18]
Caption: Workflow for Chiral GC Analysis.
-
Derivatization:
-
Dissolve approximately 1 mg of the this compound derivative in 1 mL of methylene chloride.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 20 minutes.
-
After cooling, evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent like ethyl acetate.
-
-
GC Column: A chiral capillary column such as one based on a derivatized cyclodextrin (e.g., CHIRALDEX® G-TA).
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Data Analysis: Calculate the % ee from the integrated peak areas of the two enantiomer derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct advantage as it can provide a direct measure of the enantiomeric ratio without the need for separating the enantiomers.[13] This is achieved by converting the enantiomers into diastereomers in situ through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[19][20]
The key to successful enantiomeric purity determination by NMR is the selection of a chiral auxiliary that induces a sufficient chemical shift difference (Δδ) between the signals of the two diastereomeric complexes.[20] For this compound derivatives, chiral solvating agents like (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or chiral acids like Mosher's acid (for derivatization) can be effective.[13] The choice of solvent is also critical; non-polar deuterated solvents like CDCl₃ are preferred to maximize the non-covalent interactions between the analyte and the CSA.
Caption: Workflow for Chiral NMR Analysis.
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of the this compound derivative in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
To the same NMR tube, add an equimolar amount of a chiral solvating agent (e.g., (R)-BINOL).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture. Ensure a sufficient number of scans for a good signal-to-noise ratio to allow for accurate integration.
-
-
Data Analysis:
-
Identify a well-resolved proton signal of the analyte that has split into two distinct signals in the presence of the CSA.
-
Carefully integrate the areas of these two signals, which correspond to the two diastereomeric complexes.
-
The ratio of the integrals directly reflects the enantiomeric ratio of the sample.
-
Method Validation: Ensuring Trustworthiness
A cornerstone of good laboratory practice and regulatory submission is the validation of the chosen analytical method.[21][22] According to ICH and FDA guidelines, the validation of an enantiomeric purity method should demonstrate its suitability for its intended purpose.[6][7][22] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For chiral methods, this means demonstrating baseline resolution (Rs > 1.5) between the enantiomers.[11]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably detected and quantified, respectively.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known amounts of the minor enantiomer (spiked samples).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The assessment of enantiomeric purity for this compound derivatives is a critical analytical task in pharmaceutical development. Chiral HPLC, Chiral GC, and Chiral NMR spectroscopy each offer a powerful suite of tools to achieve this. The selection of the most appropriate technique depends on a careful consideration of the analyte's properties, the required level of sensitivity and accuracy, and the available resources. This guide provides a framework for making an informed decision, with the understanding that rigorous method development and validation are paramount to ensuring the quality, safety, and efficacy of the final drug product.
References
- 1. Enantioselective synthesis of arylglycine derivatives by direct C-H oxidative cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of arylglycine derivatives by direct C–H oxidative cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 7. Federal Register :: International Conference on Harmonisation; Draft Revised Guidance on Impurities in New Drug Products [federalregister.gov]
- 8. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 18. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. scispace.com [scispace.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
